5-nitro-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYMSLVWLYDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289030 | |
| Record name | 5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-96-3 | |
| Record name | 6625-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-nitro-1H-indole-3-carbaldehyde chemical structure and IUPAC name
This guide provides a comprehensive overview of 5-nitro-1H-indole-3-carbaldehyde, a versatile chemical compound significant in organic synthesis and medicinal chemistry.[1] It serves as a crucial intermediate in the development of various pharmaceuticals and agrochemicals due to the enhanced reactivity conferred by the nitro group.[1] Researchers utilize this compound in the synthesis of complex organic molecules, including potential anti-cancer agents, fluorescent probes, and advanced materials.[1]
IUPAC Name: this compound[2][3]
Chemical Structure
The molecular structure of this compound consists of an indole ring system substituted with a nitro group at the 5-position and a carbaldehyde (or formyl) group at the 3-position.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 190.16 g/mol | [1][2][4][5][6] |
| CAS Number | 6625-96-3 | [1][2][3][4][5][6][7] |
| Appearance | Light yellow to amber powder/crystal | [1][8] |
| Melting Point | 308 °C (decomposes) | [8] |
| Purity | ≥97-98% | [1][5][6][8] |
| Maximum Absorption (λmax) | 312 nm (in Ethanol) | [8] |
| Topological Polar Surface Area (TPSA) | 76 Ų | [5] |
| LogP | 1.8886 | [5] |
Experimental Protocols
This protocol describes the synthesis of this compound via the Vilsmeier-Haack reaction, using 5-nitroindole as the starting material.
Materials and Reagents:
-
5-nitroindole (500 mg, 3.08 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 2.5 mL total)
-
Phosphorus oxychloride (POCl₃)
-
50% (v/v) aqueous sodium hydroxide solution
-
Ethanol-water (EtOH-H₂O) system for recrystallization
-
Argon gas
-
Ice water
Procedure:
-
Under an argon atmosphere, slowly add phosphorus oxychloride dropwise to 2 mL of dry N,N-dimethylformamide (DMF) with vigorous stirring, while cooling the reaction system to -20 °C.
-
After stirring for 30 minutes at -20 °C, slowly add a solution of 5-nitroindole (500 mg, 3.08 mmol) dissolved in 0.5 mL of anhydrous DMF to the reaction mixture, maintaining the temperature at -20 °C.
-
Allow the resulting yellow solution to stir at room temperature for 1 hour, during which a light yellow precipitate will be observed.
-
Dilute the reaction mixture with DMF and add an equal volume of ice water.
-
Adjust the pH of the solution to 9 by the dropwise addition of a 50% (v/v) aqueous sodium hydroxide solution.
-
Reflux the resulting red solution and then allow it to stand at 4 °C overnight.
-
Collect the precipitated crystals by filtration, wash them with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water (EtOH-H₂O) system to yield the purified this compound.
Expected Yield: 574 mg (98%)
Characterization (¹H-NMR):
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
-
Chemical Shifts (δ ppm): 7.69 (d, J = 9.0 Hz, 1H), 8.12 (dd, J = 2.3 Hz, 1H), 8.54 (s, 1H), 8.91 (d, 1H), 9.99 (s, 1H).[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 6625-96-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. This compound | 6625-96-3 [chemicalbook.com]
- 8. This compound | 6625-96-3 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-nitro-1H-indole-3-carbaldehyde. It is a vital intermediate in the synthesis of various biologically active compounds, most notably as a scaffold for the development of anticancer agents targeting the c-Myc oncogene. This document details the compound's key physicochemical characteristics, provides a step-by-step protocol for its synthesis and purification, and elucidates its mechanism of action through the stabilization of G-quadruplex structures in the c-Myc promoter region.
Physicochemical Properties
This compound is a light yellow to amber crystalline powder.[1] Its core structure consists of an indole ring system substituted with a nitro group at the 5-position and a carbaldehyde group at the 3-position. These functional groups are key to its reactivity and utility as a synthetic intermediate.[2]
Identification and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Nitroindole-3-carboxaldehyde, 3-Formyl-5-nitro-1H-indole | [4][5][6] |
| CAS Number | 6625-96-3 | [4] |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [4] |
| Appearance | Light yellow to amber powder/crystals | [1][5] |
| Purity | Typically ≥97-98% | [7][8] |
Physical and Chemical Data
| Property | Value | Remarks | Reference(s) |
| Melting Point | 308 °C (decomposes) | [1][6] | |
| Boiling Point | 441.5 ± 25.0 °C | Predicted | [9] |
| Density | 1.516 ± 0.06 g/cm³ | Predicted | [10] |
| pKa | 13.75 ± 0.30 | Predicted | [10] |
| LogP | 1.8886 | [11] | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place, under inert gas | Air sensitive | [7] |
Spectral Data
| Spectrum Type | Key Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.69 (d, J = 9.0 Hz, 1H), 8.12 (dd, J = 2.3 Hz, 1H), 8.54 (s, 1H), 8.91 (d, 1H), 9.99 (s, 1H) | [12] |
| Maximum Absorption Wavelength (λmax) | 312 nm (in Ethanol) | |
| Mass Spectrometry | Molecular Ion [M+H]⁺: 191.09 | [13] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich indoles, providing a direct route to this compound from 5-nitroindole.[13][14]
Materials:
-
5-nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 6N)
-
Ethyl acetate
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Under an inert atmosphere (argon or nitrogen), cool anhydrous DMF in a round-bottom flask to 0 °C using an ice bath.[12]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.[10][12]
-
Dissolve 5-nitro-1H-indole in a minimal amount of anhydrous DMF.[12]
-
Add the 5-nitro-1H-indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1.5 hours.[10]
-
Pour the reaction mixture into a large volume of ice water.[10]
-
Neutralize the solution by adding a sodium hydroxide solution (e.g., 6N NaOH) until the pH reaches 7.[10]
-
Extract the aqueous mixture with ethyl acetate (3 times).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[10]
Purification by Column Chromatography
Purification of the crude this compound can be effectively achieved using silica gel column chromatography.[13][15]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting eluent system is a 1:4 mixture of methanol and dichloromethane.[13]
Equipment:
-
Chromatography column
-
Standard glassware for chromatography
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of the eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.[16]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Biological Activity and Signaling Pathway
Derivatives of this compound have garnered significant interest as potential anticancer agents due to their ability to target the c-Myc oncogene.[1][17] The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a crucial role in cell proliferation, growth, and apoptosis.[1][18]
The mechanism of action of these 5-nitroindole derivatives involves the stabilization of G-quadruplex structures within the promoter region of the c-Myc gene.[1][17] Guanine-rich sequences in this promoter region can fold into these four-stranded DNA secondary structures. The stabilization of the G-quadruplex by the 5-nitroindole compound inhibits the transcription of the c-Myc gene, leading to a decrease in the levels of the c-Myc protein.[1][19] This downregulation of c-Myc disrupts the cell cycle, leading to cell cycle arrest, and ultimately triggers the intrinsic apoptotic pathway.[1] Additionally, some 5-nitroindole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[13][17]
Caption: Signaling pathway of 5-nitroindole derivatives.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it a valuable building block for the creation of novel therapeutic agents. The elucidation of its role in targeting the c-Myc oncogene through G-quadruplex stabilization highlights its potential in the development of targeted anticancer therapies. This guide provides a foundational resource for researchers working with this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 6625-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. This compound | 6625-96-3 [sigmaaldrich.com]
- 9. biosynce.com [biosynce.com]
- 10. chembk.com [chembk.com]
- 11. chemscene.com [chemscene.com]
- 12. This compound | 6625-96-3 [chemicalbook.com]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
5-nitro-1H-indole-3-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde
This guide provides comprehensive technical information on this compound, a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Core Compound Properties
This compound is a stable, light yellow to yellow powder.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value |
| Molecular Formula | C9H6N2O3[1][2][3] |
| Molecular Weight | 190.16 g/mol [1][2][3][4] |
| IUPAC Name | This compound[2] |
| Synonyms | 5-Nitroindole-3-carboxaldehyde, 5-Nitroindole-3-aldehyde[1][3] |
| CAS Number | 6625-96-3[1][2][3] |
| Appearance | Light yellow to yellow powder[1] |
| Melting Point | 300 °C[5] |
| Boiling Point | 441.5±25.0 °C (Predicted)[5] |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere[1][4] |
Experimental Protocols
The synthesis of this compound and its derivatives often employs the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
General Synthesis of Indole-3-aldehydes via Vilsmeier-Haack Reaction
This protocol is a general method for the synthesis of indole-3-aldehydes and can be adapted for this compound.
Materials:
-
Indole (or substituted indole, such as 5-nitro-1H-indole)
-
Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool freshly distilled dimethylformamide in an ice-salt bath.[6]
-
Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with stirring over a period of 30 minutes.[6]
-
Prepare a solution of the indole in dimethylformamide and add it to the reaction mixture over one hour, ensuring the temperature does not exceed 10°C.[6]
-
After the addition is complete, raise the temperature to 35°C and stir for approximately one hour, or until the solution becomes an opaque, yellow paste.[6]
-
Quench the reaction by carefully adding crushed ice to the paste, which should result in a clear, red aqueous solution.[6]
-
Transfer the solution to a larger flask containing more crushed ice.[6]
-
Neutralize the solution by adding a concentrated solution of sodium hydroxide. Initially, add about one-third of the base dropwise, then add the remainder more rapidly with efficient stirring.[6]
-
Heat the resulting suspension to boiling and then allow it to cool to room temperature before placing it in a refrigerator to facilitate precipitation.[6]
-
Collect the precipitate by filtration, wash it thoroughly with water, and air-dry it. The product can be further purified by recrystallization from ethanol if necessary.[6]
Synthetic and Biological Pathways
This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives are of particular interest in cancer research, specifically as binders for the c-Myc G-quadruplex, which can downregulate the expression of the c-Myc oncogene.[7][8]
The following diagram illustrates a general synthetic workflow for the preparation of substituted 5-nitroindole derivatives with potential anticancer activity.
Caption: Synthetic workflow for developing 5-nitroindole-based anticancer agents.
This compound and its derivatives are valuable tools in the development of new therapeutic agents, particularly in oncology.[1][7] The nitro group enhances the chemical reactivity of the indole scaffold, making it a versatile starting material for a wide range of chemical transformations.[1] Researchers also utilize this compound in the creation of fluorescent probes for biological imaging and in the development of advanced materials.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6625-96-3|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of 5-nitro-1H-indole-3-carbaldehyde: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 5-nitro-1H-indole-3-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry. This document outlines its synthesis, mechanism of action, and reported anticancer properties, with a focus on its role as a precursor for potent c-Myc inhibitors.
Introduction
This compound is a key synthetic intermediate recognized for its utility in the development of novel therapeutic agents.[1] The presence of an electron-withdrawing nitro group on the indole ring enhances its chemical reactivity and biological properties, making it a valuable scaffold in drug discovery.[1] Research has particularly highlighted its role in the synthesis of compounds targeting oncogenic pathways, demonstrating its potential in cancer therapy.[2][3]
Synthesis of this compound
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto the electron-rich C3 position of the 5-nitroindole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-nitro-1H-indole
A general protocol for the Vilsmeier-Haack formylation of an indole derivative is as follows. This can be adapted for 5-nitro-1H-indole.
Materials:
-
Indole (or 5-nitro-1H-indole)
-
Vilsmeier reagent (can be pre-formed or generated in situ from phosphorus oxychloride and dimethylformamide)
-
Dimethylformamide (DMF)
-
1 mol/L Sodium Hydroxide (NaOH) aqueous solution
-
Water
-
Ice
Procedure:
-
To a solution of Vilsmeier reagent (2.0 equivalents) in DMF, add the indole (1.0 equivalent) at 0 °C.
-
Stir the resulting solution at room temperature for a specified duration (e.g., 2.5 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 mol/L NaOH aqueous solution.
-
Dilute the mixture with water and pour it into ice-cooled water.
-
Stir the mixture for approximately 1 hour at 0 °C to allow for precipitation.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry it under reduced pressure to yield the indole-3-carbaldehyde.
Biological Activity and Mechanism of Action
The c-Myc oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers.[5] Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[6] Stabilization of this G4 structure can inhibit c-Myc transcription, leading to reduced cell proliferation and tumor growth.[7][8]
Derivatives of this compound have been shown to bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression.[4] This, in turn, induces cell cycle arrest, primarily in the sub-G1/G1 phase, and an increase in intracellular reactive oxygen species (ROS).[3]
Quantitative Data
The following table summarizes the cytotoxic activity of derivatives of this compound against the HeLa cancer cell line. It is important to note that these are not the values for the parent compound itself but for its structurally related derivatives, as reported in the literature.[2]
| Compound (Derivative of this compound) | IC50 (µM) against HeLa cells |
| Derivative 5 | > 20 |
| Derivative 7 | 6.0 ± 0.8 |
| Derivative 9 | 10.0 ± 1.2 |
| Derivative 12 | 8.0 ± 0.5 |
Data extracted from "Synthesis and in Vitro Evaluation of Novel 5-nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity".[2]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Cells (e.g., HeLa)
-
96-well plates
-
Complete cell culture medium
-
Test compound (this compound or its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
This protocol is used to quantify the mRNA levels of the c-Myc gene.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for c-Myc and the housekeeping gene.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of c-Myc mRNA, normalized to the housekeeping gene.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of biologically active compounds. Its derivatives have demonstrated promising anticancer activity through the stabilization of the c-Myc promoter G-quadruplex, leading to the downregulation of this key oncogene. Further investigation into the direct biological activity of this compound and the development of more potent derivatives are warranted to fully explore its therapeutic potential in oncology. This whitepaper provides a foundational understanding for researchers and drug development professionals interested in leveraging this promising chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emerging Role of 5-nitro-1H-indole-3-carbaldehyde Derivatives in Oncology: A Mechanistic Whitepaper
For Immediate Release
This technical guide delves into the current understanding of the mechanism of action of 5-nitro-1H-indole-3-carbaldehyde derivatives in cancer cells. While research on the parent compound is ongoing, recent studies on its substituted derivatives have illuminated a promising avenue for anticancer drug development. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: Targeting the c-Myc Oncogene
Emerging evidence strongly suggests that the anticancer effects of this compound derivatives are primarily mediated through their interaction with G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[1][2][3] The c-Myc protein is a critical regulator of cell proliferation and is overexpressed in a wide range of human cancers, making it a key therapeutic target.
Derivatives of this compound have been shown to bind to and stabilize the c-Myc G-quadruplex, which in turn represses the transcription of the c-Myc gene.[1][2][3] This leads to a cascade of downstream effects that collectively inhibit cancer cell growth and survival.
The primary molecular interactions and downstream consequences are visualized in the signaling pathway diagram below.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 5-Nitroindole Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group, particularly at the 5-position, profoundly influences the molecule's electronic properties and biological activity, paving the way for a class of compounds with significant therapeutic potential. 5-Nitroindole and its derivatives have evolved from simple synthetic intermediates to key components in the development of anticancer agents and specialized molecular probes. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological applications of 5-nitroindole derivatives, with a focus on their role in modern drug discovery.
Discovery and History
The synthesis of nitroindoles can be traced back to early explorations of indole chemistry. One of the foundational methods for indole synthesis is the Fischer rearrangement, which has been adapted for the preparation of various substituted indoles, including nitro-derivatives. Early methods often involved the reaction of p-nitrophenylhydrazine with aldehydes or ketones.[1][2] For instance, the reaction of p-nitrophenylhydrazine with acetaldehyde was an early route to produce 5-nitroindole.[3] These initial syntheses were crucial for establishing the fundamental chemistry of this class of compounds.
Over the years, synthetic methods have been refined to improve yields, safety, and scalability, moving away from hazardous reagents like hydrazine compounds where possible.[3] A significant advancement involves the nitration of a pre-formed indole scaffold, such as 2-sodium sulfonate-1-acetylindole, which can be nitrated and subsequently hydrolyzed to yield 5-nitroindole with high purity and yield.[3] The development of these more straightforward and environmentally conscious methods has been critical for enabling the wider investigation of 5-nitroindole derivatives in various applications.
A pivotal moment in the history of 5-nitroindole was its identification as a "universal base" in oligonucleotides in 1994. Researchers found that the 2'-deoxyribosyl derivative of 5-nitroindole could act as a hydrophobic, aromatic base analogue that stacks within the DNA double helix without specific hydrogen bonding, allowing it to pair with any of the four natural bases. This property made it a valuable tool for molecular biology in applications like degenerate PCR primers and probes.
More recently, the focus has shifted dramatically towards the therapeutic applications of 5-nitroindole derivatives, particularly in oncology. A substantial body of research has demonstrated their potent anticancer activity, which is primarily attributed to their ability to bind to and stabilize G-quadruplex (G4) structures in the promoter region of oncogenes like c-Myc.[4][5] This stabilization downregulates the gene's expression, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Synthetic Protocols
The synthesis of 5-nitroindole and its derivatives can be achieved through various routes. Below are detailed protocols for a modern synthesis of the parent compound and a general method for creating therapeutically relevant derivatives.
Protocol 1: Synthesis of 5-Nitroindole via Nitration
This method, adapted from modern procedures, avoids the use of highly toxic hydrazine precursors.[3]
Materials:
-
2-sodium sulfonate-1-acetylindole
-
Acetic acid
-
Fuming nitric acid
-
Sodium hydroxide (NaOH)
-
Crushed ice
-
Ice water
Procedure:
-
Add 27.2g (0.1 mol) of 2-sodium sulfonate-1-acetylindole to a 500ml round-bottom flask containing 100ml of acetic acid.
-
Cool the mixture to 12°C in an ice bath.
-
Slowly add 19ml of fuming nitric acid over the course of 1 hour, maintaining the temperature at 12°C.
-
After the addition is complete, carefully pour the reaction mixture into 250ml of crushed ice.
-
Slowly add 160g of NaOH to the mixture.
-
Gently heat the mixture to 70°C and maintain this temperature for 20 hours.
-
Cool the mixture and collect the resulting precipitate by filtration.
-
Wash the solid with two 100ml portions of ice water.
-
Dry the product to yield 5-nitroindole as golden yellow crystals (Typical yield: ~90%).[3]
Protocol 2: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative
This protocol describes a general method for synthesizing derivatives that have shown significant anticancer activity by targeting c-Myc G-quadruplexes.[4]
Materials:
-
5-Nitroindole
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Pyrrolidine
-
Acetonitrile
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure: Step A: Alkylation of 5-Nitroindole
-
Dissolve 1 equivalent of 5-nitroindole in DMF in a reaction flask.
-
Add 2 equivalents of K₂CO₃ to the solution.
-
Add 1.2 equivalents of 1-bromo-3-chloropropane dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.[4]
Step B: Substitution with Pyrrolidine
-
Dissolve 1 equivalent of 1-(3-chloropropyl)-5-nitro-1H-indole in acetonitrile.
-
Add 3 equivalents of K₂CO₃ and 2 equivalents of pyrrolidine.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the final pyrrolidine-substituted 5-nitroindole derivative.[4]
Structure-Activity Relationship (SAR) and Quantitative Data
The anticancer activity of 5-nitroindole derivatives is highly dependent on the nature and position of substituents. The 5-nitro group is often considered a key feature for cytotoxicity. Modifications at the N1 and C3 positions of the indole ring have been extensively explored to optimize potency and selectivity.
Below is a summary of the in vitro cytotoxicity of representative 5-nitroindole derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | Assay Type | Activity (GI₅₀) | Key SAR Insights[6] |
| 1 | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | SRB | <0.01 µM | The complex side chain at the N1 position and the thiosemicarbazone moiety at C3 are critical for high potency. The 5-nitro group enhances activity. |
| 2 | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | SRB | 0.50 µM | Demonstrates potent activity against leukemia cell lines. |
| 3 | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | SRB | 0.66 µM | Consistent high potency across different leukemia cell lines. |
| 4 | Pyrrolidine-substituted 5-nitroindole (Generic) | HeLa (Cervical Cancer) | Not Specified | IC₅₀: 5.08 ± 0.91 µM | The pyrrolidine group linked to the N1 position via a propyl chain is a key feature for c-Myc G4 binding and cytotoxicity.[4] |
Mechanism of Action: Targeting the c-Myc Oncogene
The primary anticancer mechanism of many 5-nitroindole derivatives involves the targeting of non-canonical DNA structures known as G-quadruplexes.[4] The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains a guanine-rich sequence that can fold into a G-quadruplex.[6]
5-nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex structure.[4] This stabilization acts as a transcriptional brake, inhibiting the expression of the c-Myc protein. The subsequent downregulation of c-Myc disrupts critical cellular processes, leading to cell cycle arrest and the induction of apoptosis.[4][5] Additionally, some derivatives have been found to increase intracellular levels of reactive oxygen species (ROS), contributing further to their cytotoxic effects.[5]
Caption: Mechanism of action for anticancer 5-nitroindole derivatives.
Key Experimental Protocols
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.[7][8]
Materials:
-
Adherent cancer cell line of interest
-
96-well microtiter plates
-
Complete cell culture medium
-
5-nitroindole test compounds
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the 5-nitroindole derivatives and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at ~510-570 nm using a microplate reader. The OD is proportional to the cell mass.
Protocol 4: c-Myc G-Quadruplex Binding Assay (Fluorescence Indicator Displacement)
This assay determines the binding affinity of a compound to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe.[4]
Materials:
-
c-Myc G4-forming oligonucleotide (e.g., Pu27T)
-
Thiazole Orange (TO) fluorescent dye
-
Tris-HCl buffer (pH 7.4) with KCl
-
96-well black microplate
-
Fluorometer
Procedure:
-
G4 Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl/KCl buffer. Anneal the DNA to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Assay Preparation: In a 96-well plate, add the annealed G4 DNA and Thiazole Orange to the buffer.
-
Compound Addition: Add serial dilutions of the 5-nitroindole test compound to the wells.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the fluorescence of Thiazole Orange. The displacement of TO from the G4 by the test compound results in a decrease in fluorescence. The binding affinity can be calculated from the concentration-dependent displacement curve.
Caption: General experimental workflow for derivative synthesis and evaluation.
Conclusion and Future Directions
The journey of 5-nitroindole derivatives from their initial synthesis to their current status as promising anticancer drug candidates highlights a remarkable evolution in medicinal chemistry. The scaffold's unique electronic and structural properties make it a versatile platform for designing targeted therapies. The primary mechanism of action, involving the stabilization of the c-Myc G-quadruplex, represents an elegant strategy for targeting a previously "undruggable" oncogene.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel derivatives targeting other G-quadruplex-forming regions in the promoters of different oncogenes also presents an exciting avenue for expanding the therapeutic reach of this potent chemical class. As our understanding of G-quadruplex biology deepens, the 5-nitroindole scaffold is poised to remain at the forefront of innovative cancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
Technical Guide: Spectral Data of 5-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the compound 5-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (C₉H₆N₂O₃, Molar Mass: 190.16 g/mol ) is a crucial building block in the development of novel therapeutics, including potential anticancer agents. Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive carbaldehyde function, makes it a versatile precursor for a wide range of chemical modifications. Accurate and comprehensive spectral data are paramount for the unambiguous identification and characterization of this compound and its subsequent derivatives.
Synthesis
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of 5-nitro-1H-indole using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for this compound is not available in the reviewed literature. However, the spectral data for the closely related compound, 5-iodo-1H-indole-3-carbaldehyde , provides a strong basis for predicting the expected chemical shifts and coupling constants.[2] The substitution of an iodo group with a nitro group will induce some changes in the chemical shifts, primarily affecting the aromatic protons.
Table 1: ¹H NMR Data for 5-iodo-1H-indole-3-carbaldehyde (400 MHz, DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.27 | s | - | NH |
| 9.92 | s | - | CHO |
| 8.44 | s | - | H-2 |
| 8.29 | d | 3.1 | H-4 |
| 7.53 | dd | 8.5, 1.4 | H-6 |
| 7.37 | d | 8.5 | H-7 |
Table 2: ¹³C NMR Data for 5-iodo-1H-indole-3-carbaldehyde (101 MHz, DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Assignment |
| 185.2 | CHO |
| 138.9 | C-2 |
| 136.2 | C-7a |
| 131.6 | C-4 |
| 129.2 | C-6 |
| 126.7 | C-3a |
| 117.2 | C-3 |
| 115.0 | C-7 |
| 86.6 | C-5 |
Mass Spectrometry (MS)
The exact mass of this compound has been calculated to be 190.03784206 Da . While a published high-resolution mass spectrum specifically for this compound is not available, a GC-MS record is cited in PubChem, originating from patent CN108329249A.[3] For comparison, the high-resolution mass spectrometry (HRMS) data for 5-iodo-1H-indole-3-carbaldehyde showed an [M+Na]⁺ ion at m/z 293.9385 (calculated for C₉H₆INNaO, 293.9386).[2]
Infrared (IR) Spectroscopy
Specific IR data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows key absorbances.[2]
Table 3: Key IR Absorptions for 5-iodo-1H-indole-3-carbaldehyde (cm⁻¹) [2]
| Wavenumber (cm⁻¹) | Functional Group |
| 3239 | N-H stretch |
| 1650 | C=O stretch (aldehyde) |
| 1435, 1386 | Aromatic C=C stretch |
For this compound, one would also expect to see strong characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretching, typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly provided in a single source. However, general procedures for acquiring spectral data for similar organic compounds are well-established.
General Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak.
General Protocol for Mass Spectrometry (HRMS-ESI):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion or related adducts (e.g., [M+H]⁺, [M+Na]⁺).
General Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Workflow for Spectral Data Acquisition
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
Conclusion
This technical guide consolidates the available spectral information for this compound, providing a valuable reference for researchers. While a complete experimental dataset from a single source remains to be published, the data from analogous compounds offers a strong predictive framework for the characterization of this important synthetic intermediate. The provided general experimental protocols and workflow diagram serve as a practical guide for the synthesis and analysis of this and similar molecules.
References
An In-depth Technical Guide to the Solubility and Stability of 5-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide combines available information with data from structurally related compounds and established experimental protocols to provide a thorough understanding for research and development purposes.
Core Properties of this compound
This compound is a versatile chemical intermediate utilized in the synthesis of novel pharmaceuticals, particularly in the development of potential anti-cancer agents.[1] The presence of the nitro group and the aldehyde functionality on the indole scaffold makes it a valuable building block for creating diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6625-96-3 | [2][3][4] |
| Molecular Formula | C₉H₆N₂O₃ | [2][3][4] |
| Molecular Weight | 190.16 g/mol | [2][3] |
| Appearance | Light yellow to yellow powder | |
| Melting Point | >300 °C | [5] |
| pKa (Predicted) | 13.75 ± 0.30 | [5] |
| LogP (Predicted) | 1.8886 | [2] |
| Storage Conditions | 2-8 °C, under inert gas | [2][6] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented. However, based on the behavior of the parent compound, indole-3-carboxaldehyde, and general principles of solubility, a qualitative and estimated solubility profile can be inferred. The "shake-flask" method is the gold standard for experimentally determining solubility and is highly recommended for obtaining precise data.[7][8]
Table 2: Estimated Solubility of this compound
| Solvent | Predicted Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for dissolving indole derivatives. For the related indole-3-carboxaldehyde, solubility is ~30 mg/mL. |
| Dimethylformamide (DMF) | High | Another common polar aprotic solvent for indole compounds. For the related indole-3-carboxaldehyde, solubility is ~30 mg/mL. |
| Ethanol | Moderate | Expected to be soluble, but likely to a lesser extent than in DMSO or DMF. |
| Methanol | Moderate | Similar to ethanol, should be a suitable solvent. |
| Acetonitrile | Moderate to Low | May require heating to achieve higher concentrations. |
| Water / Aqueous Buffers | Low to Sparingly Soluble | The nitro group and indole ring contribute to its hydrophobicity. Some studies on 5-nitroindole derivatives have noted poor solubility in the absence of other molecules like DNA.[9] For maximum aqueous solubility, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. |
| Hexanes / Heptane | Very Low | As a polar molecule, it is unlikely to be soluble in non-polar aliphatic solvents. |
| Dichloromethane (DCM) | Moderate to Low | Offers moderate polarity and may be a suitable solvent for certain applications. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the thermodynamic solubility of this compound.[7][10]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, PBS buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method.
-
Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Recommended storage conditions are at 2-8 °C under an inert atmosphere, which suggests potential sensitivity to temperature and oxidation.[2][6] Nitroaromatic compounds can also be susceptible to photodegradation.[11][12][13][14]
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale / Notes |
| Acidic pH | Likely to be relatively stable. | The indole ring is generally stable in acidic conditions, although strong acids could lead to degradation. |
| Neutral pH | Expected to be stable for short durations. | Long-term storage in aqueous solutions is generally not recommended for indole derivatives. |
| Basic pH | Potentially unstable. | The N-H proton of the indole ring is acidic and can be deprotonated under basic conditions, which may lead to degradation or reaction. |
| Elevated Temperature | Likely to degrade. | Storage at refrigerated temperatures is recommended. Thermal degradation studies are necessary to determine the extent of decomposition. |
| Light Exposure | Potentially unstable. | Nitroaromatic compounds are known to be susceptible to photodegradation. Photostability studies are recommended. |
| Oxidative Conditions | Potentially unstable. | The indole nucleus can be susceptible to oxidation. Storage under an inert atmosphere is advised. |
Experimental Protocol: Chemical Stability Assessment using HPLC
This protocol describes a general method for assessing the stability of this compound in various aqueous buffer solutions.[15][16][17][18][19]
Materials:
-
This compound
-
Aqueous buffers (e.g., pH 2, 7, 9)
-
DMSO (for stock solution)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Temperature-controlled incubator
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
-
Sample Preparation:
-
Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis (ensure the final DMSO concentration is low, e.g., <1%).
-
-
Incubation:
-
Incubate the prepared solutions at a constant temperature (e.g., 37 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) or by freezing.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
A similar protocol can be adapted for forced degradation studies by exposing the compound to more extreme conditions (e.g., higher temperatures, strong acid/base, oxidizing agents, and light exposure as per ICH Q1B guidelines).
Biological Activity and Signaling Pathways
Derivatives of 5-nitroindole have shown promise as anti-cancer agents.[20][21] One of the key mechanisms of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[20][22] This leads to the downregulation of c-Myc expression, a transcription factor that is overexpressed in many human cancers.[20] The downstream effects include cell cycle arrest and the induction of apoptosis, which can be mediated by an increase in intracellular reactive oxygen species (ROS).[20][22]
Additionally, indole derivatives are known to be ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating responses to environmental xenobiotics and in modulating immune responses.[23][24][25][26][27] While the direct interaction of this compound with AhR has not been explicitly detailed, it represents a potential signaling pathway to consider.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for its characterization based on data from related compounds and established analytical protocols. The proposed mechanism of action for its derivatives, involving the downregulation of the c-Myc oncogene, offers a compelling rationale for its further investigation in oncology research. It is strongly recommended that researchers perform specific solubility and stability studies under their experimental conditions to ensure the accuracy and reliability of their findings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. research.manchester.ac.uk [research.manchester.ac.uk]
- 26. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Potential Therapeutic Targets of 5-Nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 5-nitro-1H-indole-3-carbaldehyde and its derivatives, focusing on their potential as therapeutic agents. This document outlines the core molecular targets, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways.
Core Therapeutic Target: c-Myc G-Quadruplex
Research has identified the G-quadruplex (G4) DNA structure in the promoter region of the c-Myc oncogene as a primary therapeutic target for derivatives of this compound.[1][2][3] The c-Myc oncogene is a critical regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers. Stabilization of the G-quadruplex structure in its promoter region by small molecules can effectively suppress c-Myc transcription, leading to anticancer effects.[1][3]
Derivatives of this compound, particularly those with pyrrolidine substitutions, have been synthesized and shown to bind to and stabilize the c-Myc promoter G-quadruplex.[1][2] This interaction has been demonstrated to occur at the terminal G-quartets of the G-quadruplex, often in a 2:1 ligand-to-DNA stoichiometry.[1][2] The stabilization of this non-canonical DNA structure inhibits the transcriptional machinery from accessing the promoter, thereby downregulating c-Myc expression at both the mRNA and protein levels.[1][2]
The downstream effects of c-Myc downregulation by these compounds include cell-cycle arrest, primarily in the sub-G1/G1 phase, and the induction of apoptosis.[1][2] Furthermore, these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.
| Compound | Description | IC50 (µM) against HeLa cells |
| 5 | Pyrrolidine-substituted 5-nitroindole derivative | 5.08 ± 0.91 |
| 7 | Pyrrolidine-substituted 5-nitroindole derivative | 5.89 ± 0.73 |
Data sourced from Alamar blue assay.[1]
Key Experimental Protocols
c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)
This assay determines the binding affinity of a compound to the c-Myc G-quadruplex DNA.
Materials:
-
c-Myc G-quadruplex forming oligonucleotide
-
Thiazole Orange (TO) fluorescent probe
-
Tris-HCl buffer (pH 7.4) with KCl
-
96-well black microplate
-
Fluorometer
-
Test compounds (this compound derivatives)
Protocol:
-
Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
In a 96-well plate, add the pre-formed c-Myc G-quadruplex DNA and Thiazole Orange.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature in the dark.
-
Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates the displacement of Thiazole Orange by the test compound, signifying binding to the G-quadruplex.
-
Calculate the binding affinity (e.g., DC50, the concentration of the compound required to displace 50% of the fluorescent probe).[3][4]
Cell Viability Assay (Alamar Blue Assay)
This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete cell culture medium
-
Alamar blue reagent
-
96-well cell culture plates
-
Test compounds
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add Alamar blue reagent to each well and incubate for a few hours.
-
Measure the absorbance or fluorescence at the appropriate wavelengths using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.[1]
Western Blot Analysis for c-Myc Expression
This technique is used to detect and quantify the levels of c-Myc protein in treated cells.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibody against c-Myc
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for c-Myc.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of c-Myc protein.[4]
Signaling Pathway and Experimental Workflow Visualizations
c-Myc Downregulation Pathway
Caption: c-Myc downregulation by 5-nitroindole derivatives.
ROS-Induced Apoptosis Pathway
Caption: ROS-induced apoptosis by 5-nitroindole derivatives.
Experimental Workflow for Target Validation
Caption: Workflow for validating c-Myc G4 as a therapeutic target.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-nitro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and burgeoning role in the development of novel therapeutics, particularly in oncology. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language illustrate critical workflows and biological pathways.
Core Compound Properties
This compound is a stable, light yellow to yellow powder that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring an electron-withdrawing nitro group on the indole ring, enhances its reactivity and makes it a valuable precursor for a diverse range of biologically active molecules.[2]
| Property | Value | Reference |
| CAS Number | 6625-96-3 | [3][4] |
| Molecular Formula | C₉H₆N₂O₃ | [3][4] |
| Molecular Weight | 190.16 g/mol | [3][4] |
| Appearance | Light yellow to yellow powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8 °C, under inert gas | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | O=CC1=CNC2=C1C=C(--INVALID-LINK--=O)C=C2 | [4] |
| InChI | InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | [4] |
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][6]
The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile and attacks the electron-rich 3-position of the 5-nitroindole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[8]
Reagents and Materials:
-
5-nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-nitro-1H-indole in DMF and add it to the prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium acetate. An aqueous solution of sodium hydroxide can also be used for neutralization. The crude product may precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.
| Starting Material | Reaction | Yield | Reference |
| 5-nitro-1H-indole | Vilsmeier-Haack | 60% | [8] |
Spectroscopic Data
The structure of this compound is confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 12.55 (s, 1H, NH), 10.03 (s, 1H, CHO), 8.80 (d, J=2.2 Hz, 1H, Ar-H), 8.58 (s, 1H, Ar-H), 8.16 (dd, J=9.1, 2.3 Hz, 1H, Ar-H), 7.72 (d, J=9.1 Hz, 1H, Ar-H) | [8] |
| ¹³C NMR (DMSO-d₆) | δ 185.8, 141.8, 140.2, 139.8, 126.2, 120.3, 118.4, 117.9, 113.4 | [8] |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₉H₇N₂O₃: 191.0451; found: 191.0453 | [8] |
Biological and Medicinal Applications
This compound is a crucial starting material for the synthesis of various derivatives with a wide range of biological activities.[2] Its derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[9][10][11][12][13][14]
Anticancer Activity
Derivatives of this compound have been investigated as potential anticancer agents.[8] A notable study by Kumar et al. (2021) synthesized a series of 5-nitroindole derivatives and evaluated their in vitro anticancer activity against the HeLa (human cervical cancer) cell line.[8] The study revealed that certain derivatives exhibit significant cytotoxic effects.[8]
The proposed mechanism of action for some of these anticancer derivatives involves the binding to and stabilization of G-quadruplex DNA structures in the promoter region of oncogenes like c-Myc.[8] This stabilization can downregulate the expression of the oncogene, leading to cell cycle arrest and apoptosis in cancer cells.[8]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 (from Kumar et al., 2021) | HeLa | 5.8 ± 0.4 | [8] |
| Derivative 2 (from Kumar et al., 2021) | HeLa | 7.2 ± 0.6 | [8] |
| Derivative 3 (from Kumar et al., 2021) | HeLa | 9.5 ± 0.8 | [8] |
Other Potential Applications
The indole-3-carboxaldehyde scaffold is known to be a versatile pharmacophore.[9][14] While specific studies on this compound are more focused on oncology, derivatives of the parent indole-3-carboxaldehyde have been reported to possess a broad spectrum of biological activities, including:
-
Antimicrobial Activity: Indole-based compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains.[11][15]
-
Antiviral Activity: Certain indole derivatives have shown potential as antiviral agents, including against influenza and other viruses.[13][16]
-
Antioxidant Activity: The indole nucleus can also contribute to the antioxidant properties of its derivatives.[12]
These findings suggest that this compound holds significant promise as a starting point for the development of a wide array of therapeutic agents.
Conclusion
This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is efficient and well-documented. The primary importance of this compound lies in its role as a precursor to a variety of biologically active molecules, with a particularly strong emphasis on the development of novel anticancer agents. The quantitative data on the cytotoxicity of its derivatives, coupled with a plausible mechanism of action involving G-quadruplex stabilization, makes this scaffold a highly attractive area for further research and development in the pharmaceutical industry. Future investigations into its potential as a source of antimicrobial and antiviral agents are also warranted.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and key applications of 5-nitro-1H-indole-3-carbaldehyde. The data presented is intended to support researchers and drug development professionals in the safe and effective use of this compound as a versatile intermediate in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a light yellow to yellow powder.[1] Its chemical structure, featuring an indole ring substituted with a nitro group and a carbaldehyde, makes it a valuable precursor for the synthesis of a variety of bioactive molecules.[2]
| Property | Value | Source |
| CAS Number | 6625-96-3 | [1][3] |
| Molecular Formula | C₉H₆N₂O₃ | [1][3] |
| Molecular Weight | 190.16 g/mol | [1][3] |
| Appearance | Light yellow to yellow powder | [1] |
| Melting Point | 300 °C / 572 °F | |
| Purity | ≥97% | [4] |
| Storage Conditions | 2-8 °C, under an inert atmosphere | [4] |
Safety and Handling
Hazard Identification
This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Signal Word: Warning[3]
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to adhere to the following safety protocols to minimize exposure and risk.
| Precautionary Area | Recommendations |
| Ventilation | Handle in a well-ventilated place. |
| Personal Protective Equipment (PPE) | - Wear protective gloves. - Wear protective clothing. - Wear eye protection (safety goggles). - Wear face protection. |
| Hygiene | Wash hands thoroughly after handling. |
| Handling | - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Use non-sparking tools. |
| Storage | - Keep container tightly closed. - Store in a dry, cool, and well-ventilated place. - Store under an inert atmosphere. |
| Spills | - Prevent further leakage or spillage if safe to do so. - Do not let product enter drains. - Collect spillage and arrange for disposal. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
Experimental Protocols
General Synthesis Protocol: Vilsmeier-Haack Reaction
This compound can be synthesized from 5-nitroindole via the Vilsmeier-Haack reaction.[5] This reaction is a widely used method for the formylation of electron-rich aromatic compounds.
Materials:
-
5-nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with stirring. Allow the mixture to stir for a specified time at low temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-nitroindole in a suitable solvent and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure this compound.[5]
Applications in Drug Discovery and Research
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[2] Its reactivity allows for the development of novel indole derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[2]
One notable application is its use as a precursor for the synthesis of c-Myc G-quadruplex binders.[5] G-quadruplexes are secondary structures in nucleic acids that are involved in the regulation of gene expression, and the c-Myc oncogene is a key target in cancer therapy. Derivatives of this compound have been shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[5]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Synthetic utility of this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-nitro-1H-indole-3-carbaldehyde from 5-nitro-1H-indole via the Vilsmeier-Haack reaction. This formylation reaction is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. Detailed experimental protocols, safety precautions, and a summary of quantitative data are presented to ensure reproducible and safe execution of this synthetic procedure.
Introduction
Indole-3-carbaldehyde scaffolds are pivotal structural motifs in a vast array of pharmacologically significant molecules. The introduction of a nitro group at the 5-position of the indole ring can significantly influence the electronic properties and biological activity of the resulting derivatives. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C-3 position of the indole nucleus.[1][2][3] This application note details a reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry.
Reaction and Mechanism
The synthesis proceeds via the electrophilic substitution of the Vilsmeier reagent on the 5-nitro-1H-indole ring. The reaction mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][4]
-
Electrophilic Attack and Hydrolysis: The electron-rich C-3 position of 5-nitro-1H-indole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final product, this compound.
Reaction Scheme
Caption: Overall workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected yield for the synthesis of this compound.
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Nitro-1H-indole | POCl₃, DMF | 0 to Room Temp | 1 | ~60 | [5] |
Note: The yield is based on literature reports and may vary depending on the specific experimental conditions and scale of the reaction.
Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.
Materials:
-
5-Nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Procedure:
-
Vilsmeier Reagent Formation: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0°C using an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Reaction with 5-Nitro-1H-indole: Dissolve 5-nitro-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Stir the mixture until the ice has completely melted. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate (NaOAc) until the pH is approximately 6-7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Reagent Handling:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic.[6][7][8][9] Reacts violently with water, liberating toxic gas.[6][7] Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[10][11][12][13][14] Harmful in contact with skin and if inhaled, and may damage the unborn child.[10][11][12][13][14] Use in a well-ventilated area and avoid breathing vapors. Avoid contact with skin and eyes.
-
5-Nitro-1H-indole: May cause skin and eye irritation.[15][16] Avoid creating dust. Handle with care and avoid ingestion and inhalation.[15]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Vilsmeier-Haack reaction provides an effective and straightforward method for the synthesis of this compound from 5-nitro-1H-indole. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a reliable procedure for obtaining this valuable synthetic intermediate for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. rcilabscan.com [rcilabscan.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
- 14. distabif.unicampania.it [distabif.unicampania.it]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of 5-nitro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-nitro-1H-indole-3-carbaldehyde from 5-nitro-1H-indole using the Vilsmeier-Haack reaction. This method offers a reliable route to a key intermediate in the development of various pharmaceutical compounds.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of indole chemistry, this reaction selectively introduces a formyl group at the C3 position, a site of high electron density. The reaction proceeds through the formation of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde. For the synthesis of this compound, the presence of the electron-withdrawing nitro group at the C5 position decreases the nucleophilicity of the indole ring, potentially requiring more forcing reaction conditions compared to the formylation of unsubstituted indole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product of the Vilsmeier-Haack reaction for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Reported Yield (%) |
| 5-nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | 140-142 | 6146-52-7 | - |
| This compound | C₉H₆N₂O₃ | 190.16 | Not specified | 6625-96-3 | 60[4] |
Experimental Protocol
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on indole derivatives and should be adapted and optimized by the end-user.
Materials:
-
5-nitro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus and plates
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 5-nitro-1H-indole: Dissolve 5-nitro-1H-indole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Due to the deactivating effect of the nitro group, the reaction may require several hours.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic. This step should be performed with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product. A study reported a 60% yield for this reaction.[4]
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism of the Vilsmeier-Haack formylation of 5-nitro-1H-indole.
References
Application Notes and Protocols: 5-Nitro-1H-indole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-indole-3-carbaldehyde is a versatile and highly reactive building block in organic synthesis, primarily owing to the presence of the electron-withdrawing nitro group and the reactive aldehyde functionality.[1] Its unique electronic properties make it an excellent starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer agents, with a focus on the synthesis of c-Myc G-quadruplex binders.
I. Synthesis of Anticancer Agents: c-Myc G-Quadruplex Binders
The c-Myc oncogene is a key regulator of cell proliferation and is overexpressed in a majority of human cancers.[2] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex DNA structure, which acts as a silencer element for c-Myc transcription.[3][4] Stabilization of this G-quadruplex structure by small molecules is a promising strategy for downregulating c-Myc expression and inhibiting cancer cell growth.[3][4][5] this compound serves as a crucial scaffold for the synthesis of potent c-Myc G-quadruplex binders.[3]
Signaling Pathway and Mechanism of Action
The anticancer activity of 5-nitroindole derivatives targeting the c-Myc G-quadruplex involves a dual mechanism of action: stabilization of the G-quadruplex leading to transcriptional repression of c-Myc, and the induction of reactive oxygen species (ROS).[2][5]
Experimental Protocols
The following protocols are adapted from the synthesis of novel 5-nitroindole derivatives as c-Myc G-quadruplex binders.
This protocol describes the Vilsmeier-Haack formylation of 5-nitro-1H-indole.
Materials:
-
5-Nitro-1H-indole (1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ice water
Procedure:
-
Cool a solution of DMF in DCM to 0 °C in an ice bath.
-
Slowly add POCl₃ to the solution while maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 5-nitro-1H-indole (1) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by pouring it into ice water.
-
Neutralize the mixture with a 50% NaOH solution until a pH of 9 is reached.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a methanol/DCM mixture (e.g., 1:4) as the eluent to afford 5-nitroindole-3-carboxaldehyde (8) as a yellow amorphous solid.
This protocol describes the reductive amination of 5-nitroindole-3-carboxaldehyde.
Materials:
-
5-Nitroindole-3-carboxaldehyde (8)
-
Dimethylamine (40% aqueous solution)
-
Ethanol (EtOH)
-
Acetonitrile (CH₃CN)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 5-nitroindole-3-carboxaldehyde (8) (1 equivalent) in a 1:1 mixture of dry EtOH:CH₃CN.
-
Add dimethylamine (3 equivalents, 40% aqueous solution) to the solution.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in EtOH and add NaBH₄ (10 equivalents) portion-wise.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Filter off the excess NaBH₄ and evaporate the solvent to dryness.
-
Treat the resulting solid with deionized water and extract with DCM (3 x 50 mL).
-
Evaporate the combined organic phases under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/MeOH mixture (e.g., 9:1) to yield N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (9) as a yellow solid.
Data Presentation
| Compound | Starting Material | Reagents and Conditions | Yield (%) | M.p. (°C) |
| 8 | 5-Nitro-1H-indole (1) | Vilsmeier-Haack: POCl₃, DMF | 60 | 109–111 |
| 9 | 5-Nitroindole-3-carboxaldehyde (8) | Dimethylamine, NaBH₄, EtOH/CH₃CN | 60 | 114–116 |
II. Synthesis of Antimicrobial Agents
This compound is a valuable precursor for the synthesis of Schiff bases and chalcones, classes of compounds known for their broad-spectrum antimicrobial activities.
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. The resulting imine functionality is crucial for their biological activity.
Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base.
Further research is required to identify specific protocols and quantitative antimicrobial data for compounds derived directly from this compound.
III. Other Potential Applications
Fluorescent Probes
The indole scaffold is a known fluorophore, and derivatives of this compound have the potential to be developed into fluorescent probes for biological imaging and sensing applications. The nitro group can act as a fluorescence quencher, and its reduction or displacement upon interaction with an analyte could lead to a "turn-on" fluorescent response.
Materials Science
The reactivity of the aldehyde group allows for the incorporation of the 5-nitroindole moiety into polymers and other advanced materials, potentially imparting unique electronic or optical properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The protocols provided herein for the synthesis of anticancer agents demonstrate its utility in medicinal chemistry. Further exploration of its applications in the development of antimicrobial agents, fluorescent probes, and advanced materials is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 5-Nitro-1H-indole-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 5-nitro-1H-indole-3-carbaldehyde. The indole scaffold is a "privileged" structure in medicinal chemistry, and its 5-nitro-substituted derivatives, in particular, have shown significant promise in the development of new cancer therapeutics.[1] This guide covers the synthesis of three main classes of compounds: substituted 5-nitroindoles, indole-chalcones, and indole-thiosemicarbazones. It also details the protocols for evaluating their anticancer activity and understanding their mechanisms of action.
Rationale for Targeting Cancer with this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a diverse range of compounds with potent anticancer activities. The electron-withdrawing nature of the nitro group at the 5-position of the indole ring can enhance the biological activity of the resulting derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Synthesis of Anticancer Agents
Synthesis of Substituted 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders
A promising strategy in cancer therapy is the targeting of G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc.[2] Stabilization of these structures can lead to the downregulation of c-Myc expression, a transcription factor crucial for the proliferation of many cancer cells.[1][2] Pyrrolidine-substituted 5-nitroindoles have been identified as potent c-Myc G-quadruplex binders.[2][3]
Experimental Protocol: Synthesis of N-((5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine
This protocol describes a multi-step synthesis to obtain a pyrrolidine-substituted 5-nitroindole derivative.
Step 1: Synthesis of 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole.
-
A solution of 5-nitro-1H-indole (1 equivalent) is reacted with 1,3-dibromopropane to generate 1-(3-bromopropyl)-5-nitro-1H-indole.
-
The resulting intermediate is then reacted with pyrrolidine to yield 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole.
Step 2: Vilsmeier-Haack Reaction to form 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole-3-carbaldehyde.
-
The product from Step 1 is treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide).[3]
-
The reaction mixture is stirred at room temperature, followed by purification to obtain the carbaldehyde derivative.[3]
Step 3: Reductive Amination.
-
The carbaldehyde from Step 2 (1 equivalent) is reacted with 2-(pyrrolidin-1-yl)ethanamine (2 equivalents) in the presence of a reducing agent such as sodium borohydride (NaBH4) in methanol.
-
The reaction is carried out at room temperature for 3 hours.
-
The final product is purified using silica gel column chromatography.
Anticancer Activity Data:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole (cpd 5) | HeLa | 5.08 ± 0.91 | [3] |
| Pyrrolidine-substituted 5-nitroindole (cpd 7) | HeLa | 5.89 ± 0.73 | [3] |
Synthesis of this compound Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects.[4] Indole-chalcone hybrids have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol outlines the base-catalyzed condensation of this compound with an appropriate acetophenone.
-
Reaction Setup: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide (NaOH), dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Anticancer Activity Data:
| Compound Class | Cancer Cell Lines | IC50 Range | Reference |
| Indole-chalcone hybrids | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 3 - 782 nM | [4] |
| Indole-chalcone hybrids | SGC-7901, PANC-1, A549, HCT-116, SW-480 | 0.15 - 1.97 µM | [7] |
Synthesis of this compound Thiosemicarbazones
Thiosemicarbazones are a class of compounds that have shown significant potential as anticancer agents, often acting through the induction of apoptosis.[8] The synthesis of thiosemicarbazones from this compound provides a straightforward route to novel anticancer candidates.
Experimental Protocol: Synthesis of Thiosemicarbazones
This protocol describes the condensation reaction between this compound and a thiosemicarbazide.
-
Reaction Setup: Dissolve this compound (1 equivalent) and a substituted or unsubstituted thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of a catalytic amount of an acid, such as acetic acid.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of the product can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to obtain the pure thiosemicarbazone.
Anticancer Activity Data:
| Compound Class | Cancer Cell Lines | IC50 Range | Reference |
| 1-substituted indole-3-carboxaldehyde thiosemicarbazones | Various tumor cell lines | Selective inhibition observed | [9] |
| 5-nitro-thiophene-thiosemicarbazones | HL-60, K-562, NCIH-292 | 0.5 - 1.9 µg/mL | [10] |
Protocols for Anticancer Activity Evaluation
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Western Blot Analysis for c-Myc Expression
This protocol is used to determine the effect of the compounds on the protein expression levels of c-Myc.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanistic Diagrams
The synthesized compounds exert their anticancer effects through distinct signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action.
Caption: Synthetic workflows for anticancer agents from this compound.
Caption: Experimental workflow for evaluating the anticancer activity of synthesized indole derivatives.
Caption: Signaling pathway for c-Myc downregulation by substituted 5-nitroindoles.
Caption: Signaling pathway for indole-chalcones as microtubule targeting agents.
Caption: Proposed signaling pathway for apoptosis induction by indole-thiosemicarbazones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of 5-Nitro-1H-indole-3-carbaldehyde
Introduction
5-Nitro-1H-indole-3-carbaldehyde is a versatile chemical intermediate extensively utilized in organic synthesis and medicinal chemistry.[1] The presence of a reactive aldehyde group and an electron-withdrawing nitro group on the indole scaffold makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including potential anti-cancer agents, antimicrobial compounds, and fluorescent probes.[1] The carbonyl group readily undergoes condensation and coupling reactions, while the indole ring system is a core structure in numerous natural products and pharmaceuticals.[2][3] These application notes provide detailed experimental procedures for several key derivatization reactions of this compound.
Synthesis of Schiff Bases via Condensation with Primary Amines
Application: Schiff bases derived from indole-3-carbaldehyde are known to exhibit significant antimicrobial and antitumor activities.[2][4] This reaction involves the condensation of the aldehyde with a primary amine, forming an azomethine or imine linkage. This protocol details the synthesis of a Schiff base using a substituted 2-aminothiazole.
Experimental Protocol:
-
Materials:
-
This compound
-
Substituted 2-aminothiazole (e.g., 5-phenylthiazol-2-amine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the selected primary amine (e.g., 5-phenylthiazol-2-amine) in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[2]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product. The structure can be confirmed by elemental analysis, ¹H NMR, ¹³C NMR, and Mass spectrometry.[5]
-
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | 5-Phenylthiazol-2-amine | N-((5-nitro-1H-indol-3-yl)methylene)-5-phenylthiazol-2-amine | 89% | [5] |
| This compound | 5-(4-chlorophenyl)thiazol-2-amine | 5-(4-chlorophenyl)-N-((5-nitro-1H-indol-3-yl)methylene)thiazol-2-amine | 90% | [5] |
| This compound | 5-(4-methoxyphenyl)thiazol-2-amine | 5-(4-methoxyphenyl)-N-((5-nitro-1H-indol-3-yl)methylene)thiazol-2-amine | 92% | [5] |
Caption: Workflow for Claisen-Schmidt condensation to synthesize indole-chalcones.
Synthesis of Pyrimido[4,5-b]indoles via Four-Component Reaction
Application: The 9H-pyrimido[4,5-b]indole scaffold is found in many biologically active molecules, including kinase inhibitors and anti-inflammatory agents. [6]This protocol describes a transition-metal-free, one-pot synthesis to construct the pyrimidine ring fused to the indole core.
Experimental Protocol:
-
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium iodide (NH₄I)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Sealed reaction tube or vial
-
Heating block or oil bath
-
Magnetic stirrer
-
-
Procedure:
-
To a reaction tube, add this compound (1.0 equiv), an aromatic aldehyde (1.2 equiv), ammonium iodide (2.5 equiv), and iodine (2.0 equiv).
-
Add DMSO as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.
-
After cooling to room temperature, add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 9H-pyrimido[4,5-b]indole derivative. [6] Data Presentation:
-
| Indole Aldehyde | Aromatic Aldehyde | Nitrogen Source | Solvent | Yield Range | Reference |
| Indole-3-carboxaldehydes | Aromatic Aldehydes | Ammonium Iodide | DMSO | 40-76% | [6] |
Experimental Workflow: Pyrimido[4,5-b]indole Synthesis
Caption: Workflow for the four-component synthesis of pyrimido[4,5-b]indoles.
Reduction of the Nitro Group to an Amine
Application: The reduction of the nitro group to a primary amine provides a key functional handle (5-amino-1H-indole-3-carbaldehyde) for further derivatization, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles. This transformation is crucial for creating new classes of G-quadruplex binders and other potential therapeutics. [7] Experimental Protocol:
-
Materials:
-
This compound derivative
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration setup (e.g., Celite pad)
-
-
Procedure:
-
In a two-neck round-bottom flask, create a suspension of 10% Pd/C in ethanol.
-
Saturate the suspension with hydrogen gas by bubbling H₂ through it or by evacuating and backfilling the flask with H₂.
-
Prepare a solution of the 5-nitroindole derivative in ethanol.
-
Add the substrate solution dropwise to the H₂-saturated Pd/C suspension.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., H₂ balloon) for approximately 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with ethanol.
-
Evaporate the filtrate under reduced pressure to obtain the corresponding amino-indole product. [7] Data Presentation:
-
| Substrate | Reagents | Product | Yield | Reference |
| 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 10% Pd/C, H₂, Ethanol | 1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-5-amine | 23% | [7] |
| 1-methyl-5-nitro-1H-indole | 10% Pd/C, H₂, Ethanol | 1-methyl-1H-indol-5-amine | 60% | [7] |
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the catalytic hydrogenation of a 5-nitroindole derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Fluorescent Probes Derived from 5-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes utilizing 5-nitro-1H-indole-3-carbaldehyde as a key building block. This versatile precursor is instrumental in the development of sophisticated molecular tools for biological imaging and sensing.[1] The protocols outlined below detail the synthesis of a representative Schiff base fluorescent probe and its application as a "turn-on" sensor for metal ions.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly for the creation of fluorescent probes and sensors.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-rich indole scaffold, make it an excellent starting material for designing probes with specific photophysical characteristics. These probes are often employed in biological research to visualize and quantify various analytes, including metal ions and pH changes, within cellular environments. The primary synthetic routes to functional fluorescent probes from this aldehyde involve Schiff base condensation and Knoevenagel condensation reactions.
Data Presentation: Photophysical Properties of a Representative Indole-Based Fluorescent Probe
The following table summarizes the key photophysical properties of a hypothetical "turn-on" fluorescent probe, NIP-1 (Nitro-Indole Probe 1), synthesized from this compound and a suitable amino-functionalized fluorophore (e.g., an aminocoumarin or rhodamine derivative). The data is presented for the probe in both its "off" (free) and "on" (analyte-bound) states.
| Property | NIP-1 (Free Probe - "Off" State) | NIP-1 + Analyte ("On" State) |
| Excitation Maximum (λex) | ~380 nm | ~450 nm |
| Emission Maximum (λem) | ~450 nm (Weak) | ~520 nm (Strong) |
| Stokes Shift | ~70 nm | ~70 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Molar Absorptivity (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~3.0 x 10⁴ M⁻¹cm⁻¹ |
| Detection Limit | - | Dependent on analyte, typically in the nanomolar to low micromolar range |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe (NIP-1)
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a generic amino-functionalized fluorophore.
Materials:
-
This compound
-
Amino-functionalized fluorophore (e.g., 7-amino-4-methylcoumarin)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.1 mmol of the amino-functionalized fluorophore.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Schiff base fluorescent probe (NIP-1).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: "Turn-On" Fluorescent Detection of a Target Analyte
This protocol outlines the general procedure for using the synthesized probe (NIP-1) for the fluorescent detection of a target analyte, such as a metal ion (e.g., Zn²⁺ or Al³⁺), which can coordinate to the Schiff base and modulate its photophysical properties.
Materials:
-
Synthesized fluorescent probe (NIP-1)
-
Stock solution of the probe in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., HEPES or PBS at the desired pH)
-
Stock solution of the target analyte (e.g., ZnCl₂ or AlCl₃ in water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM in 10 mM HEPES buffer, pH 7.4).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex). This will represent the "off" state.
-
To the cuvette containing the probe solution, add increasing concentrations of the target analyte from its stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum. A "turn-on" response will be observed as a significant increase in fluorescence intensity at a specific wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve and determine the detection limit.
Mandatory Visualizations
Signaling Pathway for a "Turn-On" Fluorescent Probe
The following diagram illustrates a common signaling mechanism for a "turn-on" fluorescent probe based on a Schiff base ligand derived from this compound. In the free state, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the Schiff base nitrogen to the fluorophore. Upon binding to a metal ion, this PET process is inhibited, leading to a significant enhancement of fluorescence.
Caption: "Turn-on" fluorescence mechanism via PET inhibition.
Experimental Workflow for Fluorescent Probe Synthesis and Application
This diagram outlines the general workflow from the synthesis of the fluorescent probe to its application in analyte detection.
Caption: Workflow for probe synthesis and analyte detection.
Logical Relationship of Probe Components
This diagram illustrates the logical relationship between the key components of the fluorescent probe and their function.
Caption: Functional components of the fluorescent probe.
References
Application Note: Selective Reduction of 5-nitro-1H-indole-3-carbaldehyde to 5-amino-1H-indole-3-carbaldehyde
Introduction
5-amino-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The selective reduction of the nitro group of 5-nitro-1H-indole-3-carbaldehyde in the presence of a reactive aldehyde functionality presents a significant synthetic challenge. This application note provides detailed protocols for three common and effective methods for this transformation: reduction with stannous chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), and catalytic transfer hydrogenation. These methods are known for their high chemoselectivity, mild reaction conditions, and good to excellent yields.
Chemical Transformation
The reduction of this compound to 5-amino-1H-indole-3-carbaldehyde is a critical step in the elaboration of the indole scaffold. The primary challenge is the selective reduction of the nitro group without affecting the aldehyde at the C3 position.
Application Notes: 5-nitro-1H-indole-3-carbaldehyde in the Synthesis of c-Myc G-quadruplex Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cellular processes, and its overexpression is a hallmark of many human cancers. A promising anticancer strategy involves the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc gene, which represses its transcription.[1][2] Small molecules that can selectively bind and stabilize these G4 structures are therefore of significant therapeutic interest.[3][4] Among various scaffolds, derivatives of 5-nitro-1H-indole-3-carbaldehyde have emerged as a promising class of c-Myc G-quadruplex binders.[5][6] This heterocyclic compound serves as a versatile starting material for the synthesis of ligands that effectively interact with the c-Myc promoter G4, leading to the downregulation of c-Myc expression and subsequent anticancer effects.[6][7] These compounds often feature a substituted 5-nitroindole core, which has been shown to be crucial for their G4 binding affinity.[7]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of c-Myc G-quadruplex binders derived from this compound.
Synthesis of c-Myc G-Quadruplex Binders
The synthesis of c-Myc G-quadruplex binders from this compound typically involves a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 3-position of 5-nitro-1H-indole, followed by reductive amination to introduce various side chains.[6][7] These side chains are crucial for modulating the solubility, cell permeability, and binding affinity of the final compounds.
A representative synthetic scheme is outlined below:
Caption: Synthetic workflow for 5-nitroindole-based c-Myc G4 binders.
Biological Activity and Data
Substituted 5-nitroindole derivatives have demonstrated significant biological activity, including binding to the c-Myc promoter G-quadruplex, downregulation of c-Myc expression, and antiproliferative effects in cancer cell lines.[5][6] The data presented below summarizes the key findings for representative compounds.
Table 1: Antiproliferative Activity of 5-Nitroindole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5 | HeLa | 4.3 ± 0.9 |
| 7 | HeLa | 6.0 ± 0.5 |
| 12 | HeLa | 10.0 ± 1.0 |
Data extracted from in vitro studies. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[6]
These compounds have been shown to induce cell cycle arrest, primarily in the sub-G1/G1 phase, and increase the intracellular concentration of reactive oxygen species (ROS).[5]
Mechanism of Action
The proposed mechanism of action for these 5-nitroindole derivatives involves their interaction with the G-quadruplex structure in the c-Myc promoter. This binding stabilizes the G4 conformation, which in turn acts as a transcriptional repressor, leading to the downregulation of c-Myc mRNA and protein levels.[6] This ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis.[5]
Caption: Mechanism of c-Myc downregulation by G-quadruplex binders.
Experimental Protocols
Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)[6]
Materials:
-
5-nitro-1H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Cool a solution of DMF in DCM to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-nitro-1H-indole in DMF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.
Protocol 2: Synthesis of Substituted 5-nitroindole Derivatives (Reductive Amination)[7]
Materials:
-
This compound
-
Substituted amine (e.g., pyrrolidine)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM/methanol mixture
Procedure:
-
Dissolve this compound in methanol.
-
Add the desired substituted amine to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to afford the final substituted 5-nitroindole derivative.
Protocol 3: Förster Resonance Energy Transfer (FRET) Melting Assay[8]
Purpose: To determine the stabilization of the c-Myc G-quadruplex by a ligand.
Materials:
-
Fluorescently labeled c-Myc G4-forming oligonucleotide (e.g., F-myc25T, with a FAM reporter and a TAMRA quencher).
-
Lithium cacodylate buffer (10 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Ligand stock solution (in DMSO or appropriate solvent)
-
Real-time PCR instrument
Procedure:
-
Prepare a solution of the fluorescently labeled c-Myc oligonucleotide in lithium cacodylate buffer containing KCl.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.
-
In a 96-well plate, add the annealed oligonucleotide solution to each well.
-
Add the ligand at various concentrations to the wells. Include a no-ligand control.
-
Measure the fluorescence intensity as the temperature is increased from 25 °C to 95 °C in increments of 1 °C/min.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, observed as a significant change in fluorescence.
-
The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand). A positive ΔTm indicates stabilization.
Protocol 4: Cell Proliferation (GI50) Assay
Materials:
-
HeLa cells (or other cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ligand stock solutions
-
Sulforhodamine B (SRB) or MTT reagent
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4 °C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value (the concentration that inhibits cell growth by 50%).
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression[7]
Purpose: To quantify the downregulation of c-Myc mRNA levels upon treatment with G4 binders.
Materials:
-
Cancer cells (e.g., HeLa)
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for c-Myc and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for c-Myc and the housekeeping gene.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in c-Myc expression, normalized to the housekeeping gene. A decrease in the fold change indicates downregulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Major Achievements in the Design of Quadruplex-Interactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of 5-Nitro-1H-indole-3-carbaldehyde Derivatives with Amines and Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-indole-3-carbaldehyde is a versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. Its electron-withdrawing nitro group at the 5-position and the reactive aldehyde functionality at the 3-position make it a valuable scaffold for generating novel bioactive molecules. The condensation reaction of this compound with various primary amines and hydrazines readily forms Schiff bases and hydrazones, respectively. These derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiplatelet properties.[1] This document provides detailed protocols for the synthesis of these derivatives and methods for their biological evaluation.
Chemical Reactions and Applications
The core reaction involves the nucleophilic addition of an amine or hydrazine to the carbonyl group of this compound, followed by the elimination of a water molecule to form an imine (Schiff base) or a hydrazone. This straightforward synthesis allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
The resulting indole-based Schiff bases and hydrazones are of significant interest in drug development due to their diverse biological activities. For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways such as the AMPK/mTOR pathway.[2] Furthermore, many of these compounds exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[3][4]
Data Presentation: Synthesis of Schiff Bases and Hydrazones
The following tables summarize the reaction of this compound with various amines and hydrazines, detailing the reaction conditions and physical characteristics of the resulting products.
Table 1: Synthesis of Schiff Bases from this compound
| Amine Reactant | Solvent | Catalyst | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-5-phenylthiazole | Dry Ethanol | Conc. H₂SO₄ | Reflux | N-((5-nitro-1H-indol-3-yl)methylene)-5-phenylthiazol-2-amine | 89 | - | [5] |
| 2-Amino-5-(4-methoxyphenyl)thiazole | Dry Ethanol | Conc. H₂SO₄ | Reflux | 5-(4-methoxyphenyl)-N-((5-nitro-1H-indol-3-yl)methylene)thiazol-2-amine | 92 | - | [5] |
| 2-Amino-5-(4-chlorophenyl)thiazole | Dry Ethanol | Conc. H₂SO₄ | Reflux | 5-(4-chlorophenyl)-N-((5-nitro-1H-indol-3-yl)methylene)thiazol-2-amine | 90 | - | [5] |
| Dimethylamine (40% aqueous) | - | NaBH₄ | Room Temperature, 3h | N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | 60 | 114-116 | [6] |
Table 2: Synthesis of Hydrazones from this compound
| Hydrazine Reactant | Solvent | Catalyst | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |
| Hydrazine monohydrate | Ethanol | Glacial Acetic Acid | Reflux, 2h | (E)-N'-( (5-nitro-1H-indol-3-yl)methylene)carbohydrazide | - | - | [7] |
| Phenylhydrazine | Ethanol | Glacial Acetic Acid | Reflux, 2h | (E)-N-phenyl-N'-((5-nitro-1H-indol-3-yl)methylene)hydrazine | - | - | [7] |
| 4-Chlorophenylhydrazine | Ethanol | Glacial Acetic Acid | Reflux, 2h | (E)-N-(4-chlorophenyl)-N'-((5-nitro-1H-indol-3-yl)methylene)hydrazine | 74 | 265-267 | [7] |
| 3-Fluorophenylhydrazine | Ethanol | Glacial Acetic Acid | Reflux, 2h | (E)-N-(3-fluorophenyl)-N'-((5-nitro-1H-indol-3-yl)methylene)hydrazine | 87 | 278-281 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-aminothiazole derivative)
-
Dry Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound and the desired substituted primary amine in dry ethanol.
-
Add a few drops of concentrated sulfuric acid to the mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: General Synthesis of Hydrazones
This protocol outlines a general procedure for the synthesis of hydrazones from this compound and various hydrazine derivatives.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a solution of this compound in ethanol in a round-bottom flask, add an equimolar amount of the appropriate substituted hydrazine.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture under reflux with stirring for approximately 2 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into an ice/water mixture to precipitate the product.
-
Filter the precipitate and wash it with cold water.[7]
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.
-
Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques.
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and biological evaluation.
Reaction of this compound with Amines and Hydrazines
Caption: General reaction scheme for Schiff base and hydrazone synthesis.
Potential Anticancer Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications in the Development of Agrochemicals: Notes and Protocols
This document provides detailed application notes and experimental protocols for key stages in the agrochemical development pipeline. It is intended for researchers, scientists, and professionals involved in the discovery and safety assessment of novel crop protection solutions.
Application Note 1: High-Throughput Screening (HTS) for Novel Agrochemical Discovery
High-Throughput Screening (HTS) is a cornerstone of modern agrochemical research, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[1][2] This process has been adapted from pharmaceutical research and now includes both miniaturized in vivo assays with whole target organisms and target-based in vitro assays.[3][4] The integration of HTS allows for a more directed and efficient discovery process, aiming to identify novel modes of action to overcome existing resistance issues.[4][5]
Experimental Protocols
Protocol 1.1: Automated In Vitro Enzyme Inhibition Assay for Fungicide Discovery
This protocol describes a target-based HTS assay to identify inhibitors of a key fungal enzyme, Chitin Synthase, essential for cell wall integrity.
-
Assay Principle: The assay measures the incorporation of a radiolabeled substrate (UDP-¹⁴C-GlcNAc) into chitin by purified Chitin Synthase. A decrease in radioactivity indicates enzyme inhibition.
-
Materials:
-
Purified Chitin Synthase enzyme from a target fungal pathogen.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: UDP-¹⁴C-N-acetylglucosamine (UDP-¹⁴C-GlcNAc).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Polyoxin D (a known Chitin Synthase inhibitor).
-
Negative Control: DMSO.
-
384-well microtiter plates.
-
Scintillation cocktail and microplate scintillation counter.
-
-
Methodology:
-
Using an automated liquid handler, add 25 nL of test compounds, positive control, or negative control to the wells of a 384-well plate.
-
Add 10 µL of Chitin Synthase enzyme solution (pre-diluted in Assay Buffer) to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the UDP-¹⁴C-GlcNAc substrate solution.
-
Incubate the plate for 60 minutes at 28°C.
-
Terminate the reaction by adding 20 µL of 10% Trichloroacetic Acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash three times with 5% TCA to remove unincorporated substrate.
-
Dry the filter plate, add 30 µL of scintillation cocktail to each well, and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Identify "hits" as compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM).
Protocol 1.2: Miniaturized Whole Organism (In Vivo) Screening Assay for Herbicides
This protocol outlines an automated assay to assess the herbicidal effect of compounds on the germination and early growth of a model weed species, Arabidopsis thaliana.
-
Assay Principle: Seeds are germinated and grown in a liquid medium containing test compounds. Herbicidal activity is quantified by measuring chlorophyll fluorescence, an indicator of photosynthetic health.
-
Materials:
-
Arabidopsis thaliana seeds.
-
Growth Medium: Murashige and Skoog (MS) medium, 0.5% sucrose.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Glyphosate.
-
Negative Control: DMSO.
-
Clear-bottom, 96-well microtiter plates.
-
Automated imaging system with chlorophyll fluorescence detection.
-
-
Methodology:
-
Dispense 198 µL of MS growth medium into each well of a 96-well plate.
-
Add 2 µL of test compounds or controls to achieve the final desired concentration (e.g., 20 µM).
-
Add 5-10 surface-sterilized Arabidopsis seeds to each well.
-
Seal the plates with a gas-permeable membrane and stratify at 4°C for 48 hours in the dark.
-
Transfer the plates to a controlled growth chamber (22°C, 16h light/8h dark cycle).
-
After 5-7 days, measure chlorophyll fluorescence using an automated imaging system.
-
-
Data Analysis: Quantify the fluorescence signal for each well. Express results as a percentage of growth inhibition compared to the negative control. Compounds causing significant growth reduction are selected for further testing.
Data Presentation
Table 1: HTS Campaign Results for a Novel Herbicide Target (Acetolactate Synthase)
| Compound ID | Test Concentration (µM) | In Vitro Inhibition (%) | In Vivo Growth Inhibition (%) - A. thaliana | Hit Classification |
| AG-00123 | 10 | 85.2 | 78.5 | Strong Hit |
| AG-00456 | 10 | 12.5 | 5.3 | Inactive |
| AG-00789 | 10 | 65.7 | 55.1 | Moderate Hit |
| AG-01011 | 10 | 92.1 | 35.6 | In Vitro Hit Only |
| AG-01314 | 10 | 5.8 | 62.3 | In Vivo Hit Only |
Visualization
Caption: A typical workflow for agrochemical discovery using HTS.
Application Note 2: Mode of Action (MoA) Elucidation
Understanding a pesticide's Mode of Action (MoA) is critical for managing resistance, ensuring selectivity, and developing next-generation products.[5] The rise of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides powerful tools to uncover the molecular targets of novel active ingredients.[6][7] These approaches allow for a systems-level view of the biological perturbations caused by a chemical, offering clues to its primary target and downstream effects.[8]
Experimental Protocol
Protocol 2.1: Proteomics-Based Target Identification for a Novel Insecticide
-
Assay Principle: This protocol uses quantitative proteomics (e.g., SILAC or TMT labeling) to compare the protein expression profiles of target insects treated with a sublethal dose of a novel insecticide versus an untreated control. Proteins that are significantly up- or down-regulated can indicate the affected biological pathway and potential molecular target.
-
Materials:
-
Target insect species (e.g., Myzus persicae).
-
Novel insecticide compound.
-
Control vehicle (e.g., acetone).
-
Protein extraction buffer, proteasome inhibitors.
-
Trypsin for protein digestion.
-
TMT (Tandem Mass Tag) labeling reagents.
-
High-Performance Liquid Chromatography (HPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap).
-
Proteomics data analysis software.
-
-
Methodology:
-
Treat a population of insects with a sublethal concentration (e.g., EC₂₀) of the insecticide. Treat a control population with the vehicle only.
-
After a defined exposure period (e.g., 24 hours), collect and flash-freeze the insects.
-
Extract total protein from both treated and control samples.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Digest proteins into peptides using trypsin.
-
Label the peptides from the treated and control groups with different TMT isobaric tags.
-
Combine the labeled peptide samples and perform offline fractionation using HPLC to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw mass spectrometry data using software to identify peptides and quantify the relative abundance of proteins between the treated and control groups.
-
-
Data Analysis: Identify proteins with statistically significant changes in expression (e.g., >1.5-fold change and p-value < 0.05). Perform pathway analysis (e.g., GO enrichment, KEGG) on the differentially expressed proteins to identify perturbed biological pathways and hypothesize the insecticide's MoA.
Data Presentation
Table 2: Top Differentially Expressed Proteins in Myzus persicae after Treatment with Insecticide AG-02581
| Protein ID (UniProt) | Protein Name | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
| A0A0P0XJ90 | Acetylcholinesterase 1 | -3.2 | 0.001 | Synaptic Transmission |
| G0W8R8 | Voltage-gated sodium channel | -2.8 | 0.005 | Axonal Transmission |
| M9N9E9 | Cytochrome P450 6CM1 | +4.5 | <0.001 | Xenobiotic Metabolism |
| M9P3G1 | Heat shock protein 70 | +3.9 | 0.002 | Stress Response |
| A0A0P0Y5K4 | Ryanodine receptor | -2.5 | 0.008 | Calcium Signaling |
Visualization
Caption: A signaling pathway showing a potential insecticide MoA.
Application Note 3: Toxicological Safety Assessment
Ensuring the safety of new agrochemicals for humans and non-target species is a critical and legally mandated part of development.[9][10] A tiered approach, combining in vitro and in vivo studies, is used to characterize the toxicological profile of a compound.[11][12] Early-stage in vitro assays help prioritize candidates with favorable safety profiles, reducing reliance on animal testing.[13][14]
Experimental Protocols
Protocol 3.1: In Vitro Cytotoxicity Assay in Human Liver Carcinoma (HepG2) Cells
-
Assay Principle: The MTT assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
HepG2 cell line.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Test Compound.
-
Positive Control: Doxorubicin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Methodology:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound or controls. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3.2: Acute Dermal Toxicity Study (In Vivo)
-
Assay Principle: This study, typically following OECD Guideline 402, assesses the potential adverse effects of a single dermal exposure to a test substance.
-
Test System: Young adult rats (e.g., Sprague-Dawley), one sex (typically female).
-
Methodology:
-
Acclimatize animals for at least 5 days.
-
The day before the study, clip the fur from the dorsal area of the trunk of the test animals (approx. 10% of the body surface area).
-
Apply the test substance uniformly over the clipped area at a single limit dose (e.g., 2000 mg/kg body weight). If the substance is a solid, moisten it slightly with a suitable vehicle (e.g., water) to ensure good skin contact.
-
Cover the application site with a porous gauze dressing and non-irritating tape to hold it in place.
-
After a 24-hour exposure period, remove the dressing and wash the treated skin to remove any residual test substance.
-
Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for 14 days.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
-
Data Analysis: The primary endpoint is mortality. The LD₅₀ is determined if multiple dose groups are used. For a limit test, the result is reported as an LD₅₀ greater than the tested dose if no mortality occurs. The study provides information for hazard classification and labeling.
Data Presentation
Table 3: Summary Toxicological Profile for Lead Compound AG-03457
| Study Type | Method/Guideline | Endpoint | Result | GHS Classification |
| Acute Oral Toxicity | OECD 423 | LD₅₀ (Rat) | > 2000 mg/kg | Not Classified |
| Acute Dermal Toxicity | OECD 402 | LD₅₀ (Rat) | > 2000 mg/kg | Not Classified |
| Acute Inhalation Toxicity | OECD 403 | LC₅₀ (Rat) | > 5 mg/L | Not Classified |
| Skin Irritation | OECD 404 | P.I.I. Score | 1.2 | Not an Irritant |
| Eye Irritation | OECD 405 | M.O.S. Score | 15.0 | Category 2 (Irritant) |
| Bacterial Reverse Mutation | OECD 471 (Ames Test) | Mutagenicity | Negative | Not a Mutagen |
| In Vitro Cytotoxicity | MTT Assay (HepG2) | IC₅₀ | 150 µM | Moderate Cytotoxicity |
Visualization
Caption: A tiered approach for assessing the toxicological safety of agrochemicals.
Application Note 4: Environmental Fate and Impact Analysis
Understanding the environmental fate of a pesticide—what happens to it after application—is crucial for a comprehensive environmental risk assessment.[15] This includes studying its persistence, mobility, and degradation in soil, water, and air.[16][17] These studies determine the potential for environmental exposure and are required by regulatory agencies worldwide.[18]
Experimental Protocol
Protocol 4.1: Aerobic Soil Metabolism and Degradation Study
-
Assay Principle: This laboratory study, based on OECD Guideline 307, determines the rate and pathway of degradation of a ¹⁴C-labeled test substance in aerobic soil.
-
Materials:
-
¹⁴C-labeled test substance.
-
Two or more distinct soil types (e.g., sandy loam, clay).
-
Incubation vessels with traps for CO₂ and volatile organics (e.g., ethylene glycol, KOH).
-
Controlled environment chamber (e.g., 20°C, in the dark).
-
Analytical equipment: HPLC with radioactivity detector, Liquid Scintillation Counter (LSC), Mass Spectrometer (MS).
-
-
Methodology:
-
Characterize and sieve the soils. Adjust moisture content to a specified level (e.g., 40% maximum water holding capacity).
-
Pre-incubate the soil samples for 7-14 days to establish microbial activity.
-
Apply the ¹⁴C-labeled test substance to the soil samples at a rate relevant to its intended agricultural use.
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days. Maintain aerobic conditions by passing humidified air over the soil.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), collect duplicate soil samples and the contents of the volatile traps.
-
Analyze the trapping solutions for ¹⁴CO₂ and volatile metabolites by LSC.
-
Extract the soil samples using appropriate solvents. Analyze the extracts by HPLC to quantify the parent compound and major degradation products.
-
Characterize major metabolites (those >10% of applied radioactivity) using MS and other techniques.
-
Perform a mass balance to account for all applied radioactivity.
-
-
Data Analysis: Plot the concentration of the parent compound over time and calculate the degradation rate constant (k) and the time for 50% dissipation (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics). Identify the major degradation pathways.
Data Presentation
Table 4: Environmental Fate Parameters for a New Fungicide (AG-04198)
| Parameter | Soil Type 1 (Sandy Loam) | Soil Type 2 (Clay) | Regulatory Trigger Value |
| Degradation | |||
| Aerobic Soil Metabolism DT₅₀ (days) | 25 | 42 | < 180 days |
| Mobility | |||
| Adsorption/Desorption K_oc_ (mL/g) | 1500 | 2200 | > 500 (Low Mobility) |
| Other | |||
| Hydrolysis DT₅₀ (pH 7, 25°C) | Stable | Stable | N/A |
| Aqueous Photolysis DT₅₀ (days) | 5 | 5 | N/A |
Visualization
References
- 1. What are the applications of high-throughput screening? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. The Omics Revolution in Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Omics approaches in understanding the benefits of plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of toxicology in the evaluation of new agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ppqs.gov.in [ppqs.gov.in]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. nationalacademies.org [nationalacademies.org]
- 13. Toxicological Criteria and Methodologies for Pesticides Registration [agribrasilis.com]
- 14. In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture [mdpi.com]
- 18. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Indole-3-Carbaldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of indole-3-carbaldehydes using the Vilsmeier-Haack reaction. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack formylation of indoles.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the possible causes and solutions?
A: Low conversion can stem from several factors related to the reagents' activity and reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture. Any water present in the reagents or glassware will decompose it.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use high-purity, anhydrous N,N-dimethylformamide (DMF) and freshly distilled or high-purity phosphorus oxychloride (POCl₃). The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used promptly.[1]
-
-
Insufficient Reaction Time or Temperature: The reaction may be sluggish, especially with less reactive indole derivatives.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] If the reaction is slow, consider extending the reaction time or cautiously increasing the temperature. For some substrates, heating to 70-90 °C may be necessary to drive the reaction to completion.[1][2]
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion.
-
Solution: A slight excess of the Vilsmeier reagent is often beneficial. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of indole is a good starting point for optimization.[3]
-
Q2: The reaction mixture has turned into a dark, tar-like substance. Why did this happen and how can I prevent it?
A: Tar formation is typically a result of decomposition or polymerization, often caused by excessive heat or impurities.
-
Reaction Overheating: The formation of the Vilsmeier reagent and its subsequent reaction with indole are exothermic. Uncontrolled temperature increases can lead to the degradation of the sensitive indole ring.[1]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization.
-
Solution: Use high-purity, purified starting materials and anhydrous solvents to minimize side reactions.[1]
-
Q3: My TLC and NMR analysis show multiple products, including di-formylated indoles. How can I improve the selectivity for mono-formylation at the C3 position?
A: The formation of multiple products, particularly over-formylation, occurs when the reaction is too aggressive.
-
Excess Vilsmeier Reagent: A large excess of the formylating agent can lead to a second formylation, often at the N1 position.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to indole between 1.1:1 and 1.5:1. Higher ratios significantly increase the formation of di-formylated byproducts.[3]
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for less favorable secondary reactions.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to enhance selectivity for the more reactive C3 position.[3]
-
-
Order of Addition: The method of combining reagents can impact local concentrations.
-
Solution: For highly reactive indoles, consider adding the Vilsmeier reagent dropwise to the indole solution to avoid localized high concentrations of the electrophile.[3]
-
Q4: I am observing chlorinated byproducts in my crude product. What is the cause?
A: Chlorination is a known side reaction, as the Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent.[3]
-
Cause: This side reaction is particularly favored at higher reaction temperatures.
-
Solution: Running the reaction at the lowest effective temperature is the primary way to minimize chlorination. If the problem persists, alternative reagents like oxalyl chloride or thionyl chloride with DMF can be considered to generate the Vilsmeier reagent, as they may be less prone to this side reaction.[3]
Q5: How should I properly work-up the reaction and purify the final indole-3-carbaldehyde?
A: A careful work-up is crucial for isolating the product and preventing its decomposition.
-
Work-up Procedure: The reaction is typically quenched by pouring the mixture carefully onto crushed ice or into ice-cold water with vigorous stirring.[1][4] The acidic mixture is then neutralized by the slow addition of a base, such as a saturated sodium carbonate or sodium bicarbonate solution, until the pH is alkaline.[4] Avoid using ammonia-based quenching agents, as they can potentially lead to the formation of 3-cyanoindole byproducts.
-
Isolation: The product often precipitates as a solid upon neutralization and can be collected by vacuum filtration, followed by washing with cold water.[4] If it does not precipitate, the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Data Presentation: Optimizing Reaction Conditions
The yield of indole-3-carbaldehydes is highly dependent on reaction parameters. The following tables provide quantitative data for optimizing your experiments.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution This table summarizes the general effect of the Vilsmeier reagent-to-substrate ratio on product distribution for an activated aromatic compound.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| (Data adapted from generic examples of Vilsmeier-Haack reactions on activated aromatic compounds.[3]) |
Table 2: Vilsmeier-Haack Conditions for Various Indole Derivatives This table provides reported reaction conditions and yields for the formylation of different indole substrates.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 5 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) + 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
| 5-Chloro-2-methylaniline (forms 5-Chloroindole derivative) | POCl₃, DMF | 0 to 85 | 5 | 90 |
| 2,5-Dimethylaniline (forms 6-Methylindole derivative) | POCl₃, DMF | 0 to 90 | 8 | 89 |
| (Data compiled from various synthetic procedures.[2][4]) |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of indole-3-carbaldehyde.
Materials and Reagents:
-
Indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The solution may become a thick, white slurry.
-
-
Formylation Reaction:
-
Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring:
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[1]
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate or sodium bicarbonate solution until the mixture is alkaline (pH 8-9). This step is often exothermic and involves gas evolution.[2][4]
-
A precipitate of the crude indole-3-carbaldehyde should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.[8]
-
Air-dry the solid to obtain the crude product. A nearly quantitative crude yield is often achieved.[8]
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Alternatively, for higher purity, silica gel column chromatography can be performed.
-
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the Vilsmeier-Haack reaction for indole-3-carbaldehydes.
Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.
Caption: Experimental workflow for indole-3-carbaldehyde synthesis.
Caption: Troubleshooting flowchart for common Vilsmeier-Haack issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. coconote.app [coconote.app]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-nitro-1H-indole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method is the Vilsmeier-Haack formylation of 5-nitro-1H-indole. An alternative, though potentially less efficient, route is the nitration of indole-3-carbaldehyde. However, nitration of the indole ring can lead to a mixture of isomers, which may complicate purification and lower the yield of the desired 5-nitro product.[1][2]
Q2: What is a typical yield for the Vilsmeier-Haack synthesis of this compound?
A2: A reported yield for the Vilsmeier-Haack reaction starting from 5-nitro-1H-indole is approximately 60%.[3][4] Yields can vary depending on the specific reaction conditions and purity of the starting materials.
Q3: What is the Vilsmeier reagent and how is it prepared?
A3: The Vilsmeier reagent is a chloromethyliminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5][6][7]
Q4: Why might the Vilsmeier-Haack reaction have a moderate yield for 5-nitro-1H-indole?
A4: The Vilsmeier reagent is a relatively weak electrophile. The nitro group (-NO₂) on the indole ring is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivation makes the reaction less favorable compared to indoles with electron-donating groups, potentially leading to a moderate yield.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. 2. Low Reactivity of Substrate: The electron-withdrawing nitro group deactivates the indole ring. 3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. The reaction temperature can be critical and may need optimization, with temperatures ranging from 0°C up to 80°C.[7] Consider a higher reaction temperature or a longer reaction time to drive the reaction to completion. 3. Use a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents).[6] |
| Formation of Multiple Products/Side Reactions | 1. Reaction Temperature Too High: Elevated temperatures can sometimes lead to side reactions or decomposition. 2. Regioselectivity Issues: While formylation typically occurs at the 3-position of the indole, other positions might react under certain conditions, although this is less common for indoles. | 1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. 2. Confirm the identity of the product and byproducts using analytical techniques such as NMR and mass spectrometry. |
| Difficult Purification | 1. Unreacted Starting Material: Incomplete reaction can lead to a mixture of starting material and product. 2. Formation of Polar Byproducts: The workup procedure may generate highly polar impurities that are difficult to separate. | 1. Monitor the reaction to completion using TLC. If the reaction stalls, consider adding more Vilsmeier reagent. 2. An effective workup is crucial. After quenching the reaction, ensure proper extraction with a suitable organic solvent. Purification is often achieved by silica gel column chromatography.[4] |
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Nitro-1H-indole
This protocol is a general guideline and may require optimization.
Materials:
-
5-nitro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add POCl₃ dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of 5-nitro-1H-indole in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a cold aqueous solution of sodium acetate.[6]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[4]
Data Presentation
| Synthetic Route | Starting Material | Product | Reported Yield |
| Vilsmeier-Haack Reaction | 5-nitro-1H-indole | This compound | 60%[3][4] |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: 5-Nitro-1H-indole-3-carbaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-nitro-1H-indole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Incomplete reaction: The Vilsmeier-Haack formylation may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material (5-nitroindole).- Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometric amounts. |
| Product degradation: The nitro-indole moiety can be sensitive to harsh basic conditions or high temperatures.[1] | - During workup, neutralize the reaction mixture carefully, avoiding strongly basic conditions for extended periods.- If heating is necessary for purification (e.g., recrystallization), use the lowest effective temperature and minimize the heating time. | |
| Loss during extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. | - Ensure the aqueous layer is saturated with brine during extraction to decrease the polarity and improve the partitioning of the organic product into the organic layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. | |
| Inefficient purification: The chosen purification method may not be optimal for the compound. | - Refer to the specific guidance on column chromatography and recrystallization below. Consider preparative HPLC for highly impure samples.[1] | |
| Product Streaking on Silica Gel TLC/Column | High polarity of the compound: The presence of both a nitro group and a carbaldehyde group makes the molecule quite polar, leading to strong interactions with the silica gel stationary phase.[1] | - Modify the mobile phase: Add a small amount of a polar modifier to your eluent. For example, 0.5-1% methanol in a dichloromethane or ethyl acetate/hexane system can improve the peak shape. A few drops of acetic acid or triethylamine can also be beneficial, depending on the nature of the impurities.[1]- Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase. Reverse-phase (C18) silica is another alternative for highly polar compounds.[1] |
| Sample overloading: Too much crude material has been loaded onto the TLC plate or column. | - For TLC, apply a smaller spot of the dissolved sample.- For column chromatography, use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). | |
| Multiple Spots on TLC After Purification | Presence of impurities: The purification was not effective in removing all byproducts. | - Unreacted starting material: 5-nitroindole.- Hydrolysis of Vilsmeier reagent: This can lead to the formation of related polar impurities.- Side-reaction products: Although the 3-position is electronically favored, trace amounts of formylation at other positions of the indole ring might occur. |
| Product degradation on silica: The compound may be unstable on the acidic surface of the silica gel. | - Deactivate the silica gel by treating it with a small percentage of a base like triethylamine in the eluent system.- Consider using a less acidic stationary phase like neutral alumina. | |
| Difficulty in Recrystallization | Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. | - Solvent screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.- Solvent pairs: Use a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature, and then add a poor solvent (e.g., hexanes or water) dropwise until turbidity persists. Then, allow the solution to cool slowly. |
| Oiling out: The compound separates as a liquid phase instead of forming crystals. | - This often occurs when the boiling point of the solvent is too high or the solution is too concentrated. Use a lower-boiling point solvent or a more dilute solution.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often originate from the Vilsmeier-Haack synthesis route and can include:
-
Unreacted 5-nitroindole: The starting material for the formylation reaction.
-
Residual Vilsmeier reagent or its hydrolysis byproducts: These are typically very polar.
-
Over-formylated or alternatively formylated species: Although less common, trace amounts of diformylated products or isomers may be present.
Q2: How can I visualize this compound and its impurities on a TLC plate?
A2: this compound is a UV-active compound due to its conjugated aromatic system.[2] Therefore, the primary method for visualization is under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[2] For compounds that are not UV-active, or for better differentiation, you can use a chemical stain. A p-anisaldehyde stain can be effective for visualizing aldehydes, and a potassium permanganate stain can indicate the presence of oxidizable functional groups.[2]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 0-8 °C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[3][4]
Q4: My purified product has a yellowish to brownish color. Is this normal?
A4: Yes, this compound is typically described as a light yellow to yellow or even brownish powder or crystals.[1][3] The color intensity can be an indicator of purity, with purer samples generally being lighter in color.
Q5: Is this compound stable to acidic and basic conditions?
A5: The nitro-indole ring is electron-deficient, which can make it susceptible to degradation under harsh basic conditions.[1] While it is generally stable to the mildly acidic conditions of silica gel chromatography, prolonged exposure to strong acids or bases should be avoided, especially at elevated temperatures.
Experimental Protocols
Column Chromatography Protocol
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
1. TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70).
2. Column Packing:
-
Select an appropriately sized column and slurry pack it with silica gel in the initial, least polar eluting solvent.
3. Sample Loading:
-
Dry Loading (Recommended for polar compounds): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully load it onto the column.
4. Elution and Fraction Collection:
-
Begin elution with the solvent system determined from the TLC analysis.
-
A gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol
1. Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) to each tube and heat to boiling.
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature or below.
2. Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following tables provide illustrative data for typical purification outcomes. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Column Chromatography Eluent Systems and Expected Purity
| Eluent System (v/v) | Stationary Phase | Typical Final Purity (by HPLC) | Comments |
| Ethyl Acetate / Hexanes (Gradient: 10% to 50% EtOAc) | Silica Gel | >98% | Standard system, effective for moderately polar impurities. |
| Dichloromethane / Methanol (Gradient: 0% to 2% MeOH) | Silica Gel | >98% | Good for resolving highly polar impurities. May require careful monitoring to prevent streaking. |
| Ethyl Acetate / Hexanes with 0.5% Triethylamine | Silica Gel | >97% | Useful if acidic impurities are present or if the product is degrading on silica. |
| Acetonitrile / Water (Gradient) | Reverse-Phase (C18) Silica | >99% | Recommended for highly polar impurities or when silica gel chromatography fails. |
Table 2: Illustrative Recrystallization Solvents and Typical Recovery
| Recrystallization Solvent | Typical Recovery Rate | Expected Purity Improvement |
| Ethanol | 70-85% | Good for removing less polar impurities. |
| Ethyl Acetate / Hexanes | 75-90% | Effective for a wide range of impurities. |
| Acetone | 60-80% | Can be a good solvent, but its high volatility requires careful handling. |
Visualizations
References
Troubleshooting low yield in 5-nitro-1H-indole-3-carbaldehyde reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-nitro-1H-indole-3-carbaldehyde, primarily through the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
Issue 1: Very low or no conversion of 5-nitro-1H-indole.
-
Question: I am not observing any significant formation of the desired this compound. What could be the reason?
Answer: Low or no conversion is a common issue when formylating electron-deficient indoles like 5-nitro-1H-indole. The electron-withdrawing nature of the nitro group deactivates the indole ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent. To address this, consider the following:
-
Reaction Temperature: Insufficient temperature is a likely cause. While standard Vilsmeier-Haack reactions are often run at or below room temperature, the formylation of deactivated substrates typically requires heating.[1] Try increasing the reaction temperature, for instance, to 75°C.[2]
-
Vilsmeier Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (formed from POCl₃ and DMF). A molar ratio of 1:8 of the indole substrate to the Vilsmeier reagent has been used successfully.[3]
-
Purity of Reagents: The purity of your starting material and reagents is crucial. Impurities in the 5-nitro-1H-indole or degradation of phosphorus oxychloride (POCl₃) can inhibit the reaction. Ensure you are using high-purity reagents.
-
Issue 2: The reaction is sluggish and incomplete.
-
Question: My reaction is proceeding very slowly, and even after an extended period, I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: A sluggish reaction is also characteristic of formylating a deactivated indole ring. To improve the reaction rate and achieve higher conversion:
-
Increase Reaction Time and Temperature: As mentioned, increasing the temperature can significantly accelerate the reaction.[2] You may also need to extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Order of Addition: Adding the 5-nitro-1H-indole solution to the pre-formed Vilsmeier reagent can sometimes be more effective than the reverse addition. This ensures that the indole is always in the presence of an excess of the formylating agent.
-
Issue 3: Formation of multiple products and purification difficulties.
-
Question: I am observing multiple spots on my TLC plate, and purification of the desired product is challenging. What are the likely side products, and how can I minimize their formation?
Answer: The formation of side products can complicate purification and lower the yield of this compound. Potential side reactions include:
-
Di-formylation: Although less likely with a deactivated ring, excessive Vilsmeier reagent or prolonged reaction times at high temperatures could potentially lead to the formation of a di-formylated product. Careful control of stoichiometry is key to minimizing this.
-
Chlorination: In some Vilsmeier-Haack reactions, particularly with sensitive substrates or at high temperatures, chlorination of the aromatic ring can occur.[4] While less common for indoles, it's a possibility to consider if you observe unexpected byproducts. Using fresh, high-quality POCl₃ can help minimize this.
-
Polymerization/Degradation: Harsh reaction conditions (very high temperatures or prolonged reaction times) can lead to the degradation of the starting material or product, resulting in a complex mixture. Careful optimization of the reaction conditions is essential.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. Below is a table summarizing reported yields for the Vilsmeier-Haack formylation of 5-nitro-1H-indole and related electron-deficient substrates.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-nitro-1H-indole | POCl₃, DMF | Room Temperature | 1.5 | 98 | [3] |
| 5-nitro-1H-indole | Vilsmeier Reagent | Not Specified | Not Specified | 60 | [5] |
| 3H-indole derivative | POCl₃, DMF | 75 | 6 | Excellent | [2] |
| Electron-deficient indoles | Ph₃P/ICH₂CH₂I, DMF | Not Specified | Not Specified | Moderate to high | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-nitro-1H-indole [3]
This protocol has been reported to provide a high yield of this compound.
Materials:
-
5-nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
6N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 123.1 mmol) to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 98.5 mmol) dropwise to the cooled DMF with continuous stirring.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 5-nitro-1H-indole (12.3 mmol).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Work-up: Pour the reaction mixture into a large volume of ice water.
-
Adjust the pH of the aqueous solution to 7 using a 6N NaOH solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts and concentrate under reduced pressure to obtain the crude product. The reported yield of the gray solid product is 98%.
Visualizations
Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.
References
- 1. jk-sci.com [jk-sci.com]
- 2. growingscience.com [growingscience.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.ac.cn [sioc.ac.cn]
Identification of byproducts in 5-nitro-1H-indole-3-carbaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-nitro-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical and chemical research. The guidance focuses on identifying and mitigating the formation of common byproducts, particularly when using the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction on 5-nitro-1H-indole is resulting in a low yield and a complex mixture of products. What are the likely causes?
A1: Low yields and complex product mixtures in the formylation of 5-nitro-1H-indole are common challenges. The primary reason is the strong electron-withdrawing nature of the nitro group (-NO₂), which deactivates the indole ring towards electrophilic substitution.[1] Key factors contributing to poor outcomes include:
-
Incomplete Reaction: The deactivated substrate may not be fully consumed under standard Vilsmeier-Haack conditions.
-
Side Reactions: Harsh reaction conditions (e.g., high temperatures) required to force the reaction can promote the formation of byproducts.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water contamination will quench the reagent and reduce its effectiveness.
-
Reagent Decomposition: The Vilsmeier reagent can decompose if not prepared and used at low temperatures.[2]
Q2: What are the most common byproducts I should expect in this synthesis?
A2: Based on the reactivity of the starting material and the reaction mechanism, the following byproducts are commonly encountered:
-
Unreacted 5-nitro-1H-indole: Due to the deactivated ring, incomplete conversion is a frequent issue.
-
Isomeric Carbaldehydes: While formylation is strongly directed to the C3 position of the indole ring, trace amounts of other isomers (e.g., 2-carbaldehyde, 6-carbaldehyde) might form under forcing conditions.
-
Dimeric Byproducts: Indole derivatives can undergo dimerization, and a 5-nitroindole dimer has been reported as a potential byproduct in related syntheses.[3] This can occur through various condensation or coupling pathways, especially at elevated temperatures.
-
Polymeric/Tarry Materials: Overheating or prolonged reaction times can lead to the formation of intractable polymeric tars.[2]
Q3: How can I monitor the reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is the most effective technique for real-time reaction monitoring. Develop a TLC system that provides good separation between the starting material, the desired product, and potential byproducts. A typical mobile phase for this system would be a mixture of ethyl acetate and hexane. By monitoring the consumption of the starting material and the appearance of the product spot, you can determine the optimal reaction time and avoid unnecessary heating that leads to byproduct formation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Starting Material Unchanged) | 1. Deactivated Substrate: The 5-nitroindole ring is electron-deficient and less reactive.[1] 2. Inactive Vilsmeier Reagent: Reagents (POCl₃, DMF) may be old, or contaminated with water.[2] | 1. Increase the equivalents of the Vilsmeier reagent (from 1.5 to 3.0 eq.). 2. Gradually increase the reaction temperature (e.g., from room temperature up to 60-80°C), while carefully monitoring with TLC.[4] 3. Use freshly opened, anhydrous DMF and high-purity POCl₃. Ensure all glassware is thoroughly dried. |
| Multiple Spots on TLC, Including Product | 1. Side Reactions: Overly harsh conditions (high temperature or long reaction time) are promoting side reactions.[2] 2. Dimerization: Conditions may be favoring the formation of dimeric species.[3] | 1. Optimize reaction time and temperature. Stop the reaction as soon as TLC indicates maximum product formation. 2. Ensure a controlled, dropwise addition of the indole substrate to the Vilsmeier reagent at a low temperature (0-5°C) to minimize localized overheating. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic and excessive heat leads to polymerization and decomposition.[2] 2. Impure Starting Materials: Impurities can catalyze polymerization. | 1. Maintain strict temperature control. Prepare the Vilsmeier reagent at 0-5°C and control the temperature of the main reaction with an ice bath. 2. Recrystallize the starting 5-nitro-1H-indole before use. |
| Product is Isolated but Appears Impure by ¹H NMR | Co-eluting Byproducts: Impurities such as isomers or dimers may have similar polarity to the product, making chromatographic separation difficult. | 1. Optimize the purification method. Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate). 2. Analyze the impurities using Mass Spectrometry to identify their molecular weights, which can help deduce their structures (e.g., a mass corresponding to a dimer). |
Byproduct Identification Protocols
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of byproducts.
Thin-Layer Chromatography (TLC) Analysis
-
Methodology:
-
Prepare a TLC chamber with a suitable eluent (e.g., Ethyl Acetate/Hexane 3:7 v/v).
-
Spot the crude reaction mixture, the purified product, and the starting material on a silica gel TLC plate.
-
Develop the plate and visualize the spots under UV light (254 nm).
-
-
Data Interpretation:
-
The spot corresponding to the starting material (5-nitro-1H-indole) will typically have a higher Rf value than the more polar aldehyde product.
-
The desired product, this compound, should appear as a major spot with a lower Rf.
-
Additional spots may indicate byproducts. Dimeric byproducts are often less polar than the monomeric aldehyde and may have a higher Rf, but this can vary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology:
-
Acquire a ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Integrate all peaks to determine relative proton ratios.
-
-
Data Interpretation:
-
Expected Product (this compound): Look for a characteristic singlet for the aldehyde proton (-CHO) around 10.0 ppm, a singlet for the C2-H proton, and signals in the aromatic region corresponding to the substituted indole core.
-
Unreacted Starting Material: The presence of signals corresponding to 5-nitro-1H-indole without the aldehyde peak.
-
Dimeric Byproducts: The spectrum may become significantly more complex, with a loss of symmetry and potentially new aliphatic signals if a linking group is formed. The integration values for aromatic protons may be doubled relative to other key signals.
-
Mass Spectrometry (MS)
-
Methodology:
-
Analyze the sample using an MS technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Interpretation:
-
Expected Product: A molecular ion peak [M+H]⁺ at m/z 191.04.
-
Unreacted Starting Material: A molecular ion peak [M+H]⁺ at m/z 163.04.
-
Dimeric Byproduct: A molecular ion peak corresponding to the dimer, for example, around m/z 320-350, depending on the exact structure and mode of linkage.
-
Visual Guides
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme for the Vilsmeier-Haack formylation of 5-nitro-1H-indole.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability issues and degradation of 5-nitroindole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-nitroindole derivatives. The information aims to address common stability issues and degradation problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-nitroindole derivatives?
A1: 5-Nitroindole derivatives can be susceptible to degradation under various conditions. The primary concerns include:
-
Hydrolytic instability: The indole ring system and the nitro group can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or modification of the nitro group.
-
Oxidative degradation: The indole nucleus is susceptible to oxidation, which can be exacerbated by the presence of the nitro group. The reduction of the nitro group to a nitroso or amino derivative is a common degradation pathway for nitroaromatic compounds.
-
Photostability: Nitroaromatic compounds are often light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light. This can involve the reduction of the nitro group or other rearrangements.
-
Thermal lability: Elevated temperatures can accelerate the degradation of 5-nitroindole derivatives, leading to the formation of various decomposition products.
Q2: How should 5-nitroindole and its derivatives be stored to ensure stability?
A2: To maintain the integrity of 5-nitroindole derivatives, it is recommended to:
-
Store them as a solid in a tightly sealed container.
-
Keep them in a cool, dry, and dark place.
-
Protect them from light by using amber vials or storing them in a light-proof container.
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, especially for solutions.
-
When used in oligonucleotide synthesis, 5-nitroindole phosphoramidites are particularly sensitive to moisture and oxidation and should be stored under an inert atmosphere (argon or nitrogen) at low temperatures.
Q3: My 5-nitroindole-containing compound is showing unexpected peaks in HPLC analysis. What could be the cause?
A3: The appearance of unexpected peaks in an HPLC chromatogram can be attributed to several factors:
-
Degradation: The compound may have degraded due to improper storage or handling, or instability in the chosen solvent or pH. The additional peaks would correspond to the degradation products.
-
Impurities from synthesis: The unexpected peaks could be residual impurities from the synthesis of the 5-nitroindole derivative.
-
Interaction with the column or mobile phase: The compound might be interacting with the stationary phase of the HPLC column or reacting with components of the mobile phase.
To identify the cause, it is recommended to perform forced degradation studies to intentionally generate degradation products and compare their retention times with the unexpected peaks.
Q4: Can the 5-aminoindole derivative, a potential degradation product, cause further issues?
A4: Yes, should the 5-nitro group be reduced to a 5-amino group, this derivative can present its own stability challenges. 5-Aminoindoles are known to be susceptible to air oxidation, which can lead to the formation of colored impurities and further degradation products. This is a critical consideration in both the analysis and handling of samples where reduction of the nitro group is possible.
Troubleshooting Guides
Issues During Chemical Synthesis and Work-up
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 5-nitroindole derivative. | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Ensure all reagents are of high purity and anhydrous where necessary. |
| Degradation of the product during the reaction or work-up. | - If the reaction requires heat, consider lowering the temperature and extending the reaction time.- During aqueous work-up, avoid strongly acidic or basic conditions if the product is suspected to be pH-sensitive.- Protect the reaction mixture from light if the compounds are light-sensitive. | |
| Difficult purification. | - Optimize the chromatographic purification method (e.g., try different solvent systems or stationary phases).- Consider alternative purification techniques like recrystallization. | |
| Formation of multiple, difficult-to-separate byproducts. | Non-specific reactions or side reactions. | - Re-evaluate the reaction conditions (temperature, solvent, catalyst).- Consider using protecting groups to prevent unwanted reactions at other sites on the indole ring. |
| Degradation of the starting material or product. | - Analyze the starting material for purity.- Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
Stability Issues in Solution
| Problem | Potential Cause | Troubleshooting Steps |
| The solution of the 5-nitroindole derivative changes color over time. | Degradation of the compound. | - Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.- Evaluate the stability of the compound in the chosen solvent. Consider using aprotic solvents like DMSO or DMF for better stability. |
| Photodegradation. | - Work with the solutions in a dimly lit environment or use amber-colored labware.- Protect solutions from direct sunlight and fluorescent lighting. | |
| Precipitation of the compound from the solution. | Poor solubility. | - Use a co-solvent to improve solubility.- Gently warm the solution to aid dissolution (be cautious of thermal degradation).- Filter the solution before use to remove any undissolved particles. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Assess the stability of the compound in the assay buffer at the experimental temperature and pH.- Reduce the incubation time if the compound is found to be unstable.- Prepare fresh dilutions of the compound for each experiment. |
Issues with 5-Nitroindole in Oligonucleotide Synthesis and PCR
| Problem | Potential Cause | Troubleshooting Steps |
| Low coupling efficiency of 5-nitroindole phosphoramidite. | Moisture in the acetonitrile or activator. | - Use anhydrous acetonitrile (<30 ppm water).- Ensure the activator is fresh and anhydrous.- Store phosphoramidites under an inert atmosphere and allow them to warm to room temperature before opening to prevent condensation. |
| Degradation of the phosphoramidite. | - Use fresh phosphoramidite solutions for each synthesis.- Minimize the time the phosphoramidite is on the synthesizer. | |
| No or low yield of PCR product with a 5-nitroindole-containing primer. | Primer degradation. | - Ensure the synthesized oligonucleotide was properly deprotected and purified.- Store the primer stock solution at -20°C. |
| Inhibition of DNA polymerase. | - The presence of a universal base can sometimes partially block polymerase processivity. Try optimizing the polymerase concentration or using a different high-fidelity polymerase.- Ensure the 5-nitroindole is not placed too close to the 3'-end of the primer, as this can reduce PCR efficiency. | |
| Appearance of unexpected bands in the PCR product. | Non-specific priming. | - Optimize the annealing temperature. A gradient PCR can be useful to determine the optimal temperature.- Redesign the primer to ensure specificity. |
| Primer-dimer formation. | - Check the primer sequence for self-complementarity.- Optimize primer concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 5-Nitroindole Derivative
Objective: To investigate the degradation of a 5-nitroindole derivative under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
5-nitroindole derivative
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a UV-Vis or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 5-nitroindole derivative in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
If degradation is observed, neutralize the sample with an equivalent amount of NaOH before injection.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at the same time points as the acidic hydrolysis.
-
Neutralize the sample with an equivalent amount of HCl before injection.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature, protected from light.
-
Analyze samples by HPLC at the specified time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid 5-nitroindole derivative in an oven at 60°C and 80°C.
-
Separately, keep a solution of the compound in methanol at 60°C.
-
Analyze samples at 24, 48, and 72-hour time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in methanol to a photostability chamber that provides both UV and visible light exposure.
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Analyze samples at various time points as recommended by ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples and a non-degraded control sample using a stability-indicating HPLC method.
-
If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the mass of the degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Observation |
| Acidic Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | 24 hours | Potential hydrolysis of amide or ester groups if present; possible modification of the indole ring. |
| Alkaline Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp, 60°C | 24 hours | Potential hydrolysis; possible reactions involving the nitro group. |
| Oxidative Degradation | 3% H₂O₂, 30% H₂O₂ | Room Temp | 24 hours | Reduction of the nitro group to nitroso or amino; oxidation of the indole ring. |
| Thermal Degradation | Solid and Solution | 60°C, 80°C | 72 hours | General decomposition into smaller molecules. |
| Photolytic Degradation | UV and Visible Light | Ambient | Per ICH Q1B | Photoreduction of the nitro group; potential rearrangements. |
Visualization of Pathways and Workflows
Caption: Experimental workflow for forced degradation studies.
Caption: Signaling pathway of c-Myc inhibition.
How to improve the solubility of 5-nitro-1H-indole-3-carbaldehyde for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-nitro-1H-indole-3-carbaldehyde in reaction settings.
Troubleshooting Guide
Issue: this compound is poorly soluble in the chosen reaction solvent, leading to a heterogeneous mixture and potentially low reaction yield.
Root Cause: The presence of the polar nitro group and the indole ring system can lead to strong intermolecular interactions, resulting in low solubility in many common organic solvents.
Solutions:
-
Solvent Selection: The choice of solvent is critical for achieving a homogeneous reaction mixture. Polar aprotic solvents are generally the most effective for dissolving this compound.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity and ability to disrupt the intermolecular forces of the solute.
-
Alternative Solvents: For reactions that are sensitive to highly polar aprotic solvents, mixtures of moderately polar solvents can be effective. Dioxane/water or Tetrahydrofuran (THF)/water mixtures have been used successfully in related reactions.[1]
-
-
Application of Heat: Gently heating the reaction mixture can significantly improve the solubility of this compound.
-
Caution: While heating is effective, it is crucial to be mindful of the thermal stability of the compound and other reactants. The reported melting point of this compound is 308 °C with decomposition, indicating good thermal stability for most synthetic applications. However, prolonged heating at high temperatures in certain solvents could lead to degradation. It is advisable to run a preliminary stability test if the reaction requires extended heating at temperatures approaching the solvent's boiling point.
-
-
Use of Co-solvents: If a single solvent system is not effective, the use of a co-solvent can be beneficial. A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to enhance the overall solvating power of the medium.
Issue: The reaction appears to stall or gives incomplete conversion despite the starting material appearing to be in solution.
Root Cause: While the bulk of the material may have dissolved, the concentration of the dissolved species might be at its saturation point, which could be below what is necessary for an efficient reaction rate.
Solutions:
-
Increase Solvent Volume: Diluting the reaction mixture by adding more solvent can help to fully dissolve the remaining starting material. However, this may also slow down the reaction rate, so a balance needs to be found.
-
Re-evaluate Solvent System: If increasing the volume is not practical, switching to a stronger solvent system from the recommended list is advised.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound for a reaction?
A1: Based on its chemical structure and available data, the recommended starting solvents are Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). These polar aprotic solvents are known to be effective for dissolving similar nitroindole compounds.
Q2: I am performing a palladium-catalyzed cross-coupling reaction and am concerned about using DMF or DMAc. What are my options?
A2: For sensitive catalytic systems, solvent systems such as dioxane/water or THF/water mixtures can be suitable alternatives.[1] It is recommended to start with these mixtures and observe the solubility. Gentle heating can also be applied to these systems to aid dissolution.
Q3: Is it possible to quantify the solubility of this compound in my specific solvent system?
A3: Yes, you can determine the approximate solubility by following a systematic experimental protocol. A general procedure is provided in the "Experimental Protocols" section below.
Q4: My compound is still not dissolving sufficiently, even with the recommended solvents and heating. What else can I do?
A4: In challenging cases, consider the possibility of derivatization to a more soluble intermediate if the synthetic route allows. However, for direct use of the aldehyde, a systematic approach of testing the high-polarity aprotic solvents (DMF, DMAc, NMP, DMSO) at elevated temperatures is the most direct strategy. Ensure the compound is pure, as impurities can sometimes hinder solubility.
Data Presentation
Table 1: Estimated Solubility of Structurally Related Indole-3-carboxaldehyde
Disclaimer: The following data is for the parent compound, indole-3-carboxaldehyde, and should be used as an estimation for this compound. The nitro group is expected to increase polarity, which may affect solubility.
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30 |
| Dimethylformamide (DMF) | ~30 |
Experimental Protocols
Protocol for Determining the Solubility of this compound in an Organic Solvent
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, DMAc, NMP, Dioxane, THF)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Balance (accurate to 0.1 mg)
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Heating plate
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Stirring: Place a small stir bar in the vial and stir the mixture vigorously at the desired temperature (e.g., room temperature or a specific elevated temperature).
-
Observation: Observe if the solid completely dissolves.
-
Incremental Solvent Addition: If the solid does not dissolve, continue to add small, measured increments of the solvent (e.g., 0.1 mL at a time), allowing the mixture to stir for a few minutes after each addition.
-
Endpoint: The point at which the solid completely dissolves is the endpoint. Record the total volume of solvent added.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)
Mandatory Visualization
Caption: Workflow for improving the solubility of this compound.
References
Technical Support Center: Column Chromatography Purification of 5-Nitro-1H-indole-3-carbaldehyde
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 5-nitro-1H-indole-3-carbaldehyde via column chromatography. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Experimental Protocol: Purifying this compound
This protocol is a standard method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as dichloromethane or acetone.
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the solid-supported sample.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Carefully add the solid-supported sample to the top of the packed silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase to elute the desired compound. The optimal solvent system should be determined by TLC beforehand. A typical starting point is a hexane/ethyl acetate gradient, followed by a more polar system like DCM/MeOH if necessary.[1]
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Visualization and Fraction Pooling:
-
Visualize the TLC plates under UV light (254 nm), as indole derivatives are typically UV-active.[2]
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The choice of mobile phase significantly impacts the retention factor (Rf) of this compound on a silica gel TLC plate. Below is a summary of reported solvent systems and corresponding Rf values for the target compound and a similar derivative.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| This compound | Silica Gel | 1:4 Methanol/Dichloromethane | 0.55[1] |
| 1-(3-Azidopropyl)-5-nitro-1H-indole-3-carbaldehyde | Silica Gel | 1:3 Ethyl Acetate/Cyclohexane | 0.31[2] |
Mandatory Visualization
Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide
Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that your compound is highly polar and requires a more polar mobile phase. You can try a solvent system composed of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. For this compound, a mobile phase of 1:4 MeOH/DCM has been shown to be effective.[1]
Q2: I see significant tailing of my compound spot on the TLC plate. How can I resolve this?
A2: Peak tailing for indole derivatives is often due to the interaction of the slightly acidic N-H proton with the acidic silanol groups on the silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.1-1%).
-
Consider using a different stationary phase, such as neutral alumina or deactivated silica gel, which is less acidic.[1]
Q3: The purified compound appears to be degrading on the column, leading to low recovery. How can I prevent this?
A3: The indole ring can be sensitive to the acidic nature of silica gel.[1] To prevent degradation:
-
Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation.
-
As mentioned above, using a less acidic stationary phase like neutral alumina or "base-washing" the silica gel with a solvent containing triethylamine before packing the column can help.[3]
Q4: I am not getting good separation between my desired product and an impurity. What adjustments can I make?
A4: To improve separation:
-
Run a shallower solvent gradient during elution. This means increasing the polarity of the mobile phase more slowly over a larger volume of solvent.
-
Ensure you have not overloaded the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w).[4]
-
Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of this compound.[1][5]
Q2: How can I visualize the compound on a TLC plate if it is colorless?
A2: this compound is a UV-active compound due to its aromatic indole ring system. It will appear as a dark spot on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[2]
Q3: Is it better to perform wet or dry loading of the sample onto the column?
A3: Dry loading is often preferred for compounds that have poor solubility in the initial, non-polar mobile phase.[6] It can also lead to better band resolution and prevent issues with solvent incompatibility at the top of the column.
Q4: My purified compound "oiled out" instead of forming a solid after removing the solvent. What could be the cause?
A4: This can happen if there are still minor impurities present or if the incorrect solvent was used for recrystallization. It can also occur if the solution is supersaturated.[7] Trying to recrystallize the oil from a different solvent system or scratching the inside of the flask with a glass rod at the solvent-air interface may help induce crystallization.
Q5: Can I use reverse-phase chromatography for this purification?
A5: While normal-phase chromatography on silica gel is more common, reverse-phase chromatography could be an alternative, especially if the compound is unstable on silica. A C18 column with a mobile phase of water and acetonitrile or methanol, possibly with a modifier like formic acid, could be a starting point.[4]
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Managing side reactions during the formylation of 5-nitroindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions during the formylation of 5-nitroindole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 5-nitroindole, focusing on the widely used Vilsmeier-Haack reaction.
Issue 1: Low Yield of 5-Nitroindole-3-carbaldehyde
Question: My Vilsmeier-Haack formylation of 5-nitroindole is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the formylation of 5-nitroindole can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures. The electron-withdrawing nature of the nitro group deactivates the indole ring, making it less reactive than indole itself and more susceptible to incomplete reaction or side reactions if conditions are not optimal.
Potential Causes and Solutions:
-
Moisture in Reagents and Solvents: The Vilsmeier reagent is highly sensitive to moisture. Any water present will quench the reagent and reduce the yield.
-
Solution: Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While the Vilsmeier-Haack reaction is often performed at low temperatures initially, warming is required to drive the reaction to completion, especially with a deactivated substrate like 5-nitroindole.
-
Solution: A common procedure involves forming the Vilsmeier reagent at 0°C, adding the 5-nitroindole, and then allowing the reaction to proceed at room temperature. One high-yield protocol specifies reacting at room temperature for 1.5 hours.[1] If the reaction is sluggish, gentle heating may be necessary, but this should be done cautiously as higher temperatures can promote side reactions.
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 5-nitroindole is crucial. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote the formation of side products.
-
Solution: A slight excess of the Vilsmeier reagent is generally recommended. A reported high-yield synthesis uses approximately 8 equivalents of POCl₃ and 10 equivalents of DMF relative to 5-nitroindole.[1] Another protocol suggests 1.5 equivalents of the pre-formed Vilsmeier reagent.[2] It is advisable to start with a modest excess and optimize based on your results.
-
-
Inefficient Quenching and Work-up: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the aldehyde and separating the product.
-
Solution: The reaction mixture should be quenched by pouring it into a large volume of crushed ice and water. The pH should then be carefully adjusted to neutral or slightly basic (pH 7-8) with a base such as sodium hydroxide or sodium bicarbonate to precipitate the product.[1] Incomplete neutralization can lead to a lower isolated yield.
-
Issue 2: Formation of Di-formylated Byproducts
Question: I am observing the formation of a di-formylated byproduct in my reaction mixture. How can I suppress this side reaction?
Answer:
Di-formylation, while less common with the deactivated 5-nitroindole ring, can occur, especially under forcing conditions. This typically involves formylation at the C-3 position and another position on the indole nucleus.
Potential Causes and Solutions:
-
Excess Vilsmeier Reagent: A high concentration of the formylating agent can lead to a second formylation event.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use a smaller excess of the reagent (e.g., 1.1 to 1.5 equivalents) and monitor the reaction closely by Thin Layer Chromatography (TLC).
-
-
Elevated Reaction Temperature: Higher temperatures can provide the activation energy required for the less favorable second formylation.
-
Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Performing the reaction at room temperature is often sufficient.[1]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can increase the likelihood of side reactions.
-
Solution: Monitor the reaction progress by TLC. Once the 5-nitroindole has been consumed, proceed with the work-up to minimize the formation of byproducts.
-
Issue 3: Presence of Chlorinated Byproducts
Question: My product is contaminated with a chlorinated impurity. What is the source of this byproduct and how can it be avoided?
Answer:
Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent, especially with activated substrates or under certain conditions.
Potential Causes and Solutions:
-
Reaction with POCl₃: Residual POCl₃ or the Vilsmeier reagent can chlorinate the indole ring.
-
Solution: Use the minimum effective amount of POCl₃. Ensure that the POCl₃ is completely consumed in the formation of the Vilsmeier reagent before the addition of the 5-nitroindole. Using a pre-formed Vilsmeier reagent can also mitigate this issue.
-
-
High Reaction Temperature: Higher temperatures can promote chlorination.
-
Solution: Conduct the reaction at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the preferred position of formylation on the 5-nitroindole ring and why?
A1: The preferred position for electrophilic substitution, including formylation, on the indole ring is the C-3 position. This is because the intermediate carbocation formed by attack at C-3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. The electron-withdrawing nitro group at the C-5 position deactivates the entire ring towards electrophilic attack but does not change the inherent preference for C-3 substitution.
Q2: Are there alternative, milder methods for the formylation of 5-nitroindole?
A2: Yes, for electron-deficient indoles, alternative formylation methods can be advantageous to avoid the harsh conditions of the traditional Vilsmeier-Haack reaction. Some of these include:
-
Formylation with Trimethyl Orthoformate and BF₃·OEt₂: This method can be effective for the formylation of indoles under milder conditions.
-
Iron-Catalyzed Formylation: An iron-catalyzed C-3 formylation of indoles using formaldehyde and aqueous ammonia has been reported as a greener alternative to traditional methods.
-
Visible-Light-Mediated Formylation: Recent advances have demonstrated the use of photoredox catalysis for the C-3 formylation of indoles under very mild conditions.[3]
Q3: How can I effectively purify 5-nitroindole-3-carbaldehyde from the reaction mixture?
A3: After the aqueous work-up and extraction, the crude product can be purified by the following methods:
-
Recrystallization: This is often an effective method for purifying the solid product. Suitable solvents include ethanol or ethanol/water mixtures.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel is a reliable method. A solvent system of ethyl acetate in hexane is typically used for elution.[4]
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for the Synthesis of 5-Nitroindole-3-carbaldehyde
| 5-Nitroindole (equivalents) | POCl₃ (equivalents) | DMF (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | ~8.0 | ~10.0 | 0 to Room Temp | 1.5 | 98 | [1] |
| 1 | 1.5 | (Solvent) | Room Temp | - | 85 | [4] |
| 1 | 1.5 | (Solvent) | - | - | 60 | [2] |
Experimental Protocols
Protocol 1: High-Yield Vilsmeier-Haack Formylation of 5-Nitroindole [1]
This protocol is optimized for a high yield of 5-nitroindole-3-carbaldehyde.
Materials:
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5-nitro-1H-indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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6N Sodium hydroxide (NaOH) solution
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask, cool DMF (9.5 ml, 123.1 mmol) to 0°C in an ice bath.
-
Slowly add POCl₃ (9.2 ml, 98.5 mmol) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Formylation: Add 5-nitro-1H-indole (2.0 g, 12.3 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a large volume of ice water.
-
Neutralize the mixture to pH 7 by the slow addition of 6N aqueous sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-nitroindole.
Caption: Pathways of desired reaction and potential side reactions in 5-nitroindole formylation.
Caption: Troubleshooting decision tree for the formylation of 5-nitroindole.
References
- 1. chembk.com [chembk.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
5-nitro-1H-indole-3-carbaldehyde storage conditions to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage, handling, and use of 5-nitro-1H-indole-3-carbaldehyde to ensure its stability and prevent degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at refrigerated temperatures, typically between 2-8°C, is recommended.[1][2][3] Some suppliers also advise storing the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[4]
Q2: What are the visible signs of degradation of this compound?
A2: this compound is typically a light-yellow to yellow or amber powder or crystalline solid.[2] A noticeable change in color, such as darkening to brown or the formation of a solid mass, can indicate degradation. The appearance of insoluble particulate matter when dissolving the compound may also suggest polymerization, a common degradation pathway for aldehydes.
Q3: What are the primary degradation pathways for this compound?
A3: The degradation of this compound is primarily driven by the reactivity of its aldehyde and nitro functional groups, especially when exposed to air, light, and moisture. The main degradation pathways include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-nitro-1H-indole-3-carboxylic acid. This can be accelerated by exposure to atmospheric oxygen.
-
Polymerization: Like many aldehydes, this compound can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, leading to the formation of insoluble, high-molecular-weight materials.
-
Reduction of the Nitro Group: While less common under standard storage conditions, the nitro group can be reduced to an amino group, forming 5-amino-1H-indole-3-carbaldehyde, particularly in the presence of reducing agents or under certain catalytic conditions.
Troubleshooting Guide for Experiments
This guide addresses common issues that may arise during the use of this compound in chemical reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield in Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation) | 1. Degraded Starting Material: The aldehyde may have oxidized or polymerized. 2. Inappropriate Reaction Conditions: Incorrect solvent, temperature, or catalyst. 3. Presence of Water: Moisture can interfere with many condensation reactions. | 1. Use a fresh bottle of this compound or purify the existing stock. Check for color changes or insolubility. 2. Optimize reaction conditions. Screen different solvents and catalysts. Gradually increase the temperature while monitoring the reaction by TLC.[5] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Consider the use of a drying agent like molecular sieves.[5] |
| Formation of Multiple Products or Side Reactions | 1. Harsh Reaction Conditions: High temperatures or a strong acid/base catalyst can lead to side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts. 3. Oxidation of the Aldehyde: Exposure to air during the reaction can lead to the formation of the corresponding carboxylic acid. | 1. Lower the reaction temperature and consider using a milder catalyst.[5] 2. Carefully measure and control the molar ratios of the reactants. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Incomplete Vilsmeier-Haack Reaction (for synthesis of the compound) | 1. Impure Reagents: Degradation of phosphorus oxychloride (POCl₃) or dimethylformamide (DMF). 2. Incorrect Temperature Control: The reaction is temperature-sensitive. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use freshly distilled or high-purity POCl₃ and DMF. 2. Maintain the recommended temperature throughout the addition of reagents and the reaction period. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation of the aldehyde group. |
| Light | Store in an amber or opaque container | To prevent light-induced degradation. |
| Moisture | Tightly sealed container | To prevent hydrolysis and moisture-catalyzed side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (1 equivalent)
-
Dry ethanol
-
Catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted primary amine in dry ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid or 1-2 drops of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Degradation Pathway and Prevention
The following diagram illustrates the primary degradation pathways of this compound and the recommended storage conditions to mitigate these processes.
Caption: Degradation pathways and preventative storage.
References
Refining the work-up procedure for 5-nitro-1H-indole-3-carbaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 5-nitro-1H-indole-3-carbaldehyde, typically prepared via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and work-up of this compound.
Q1: My final yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors throughout the experimental process:
-
Reagent Quality: The purity of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical. Old or decomposed DMF can inhibit the formation of the Vilsmeier reagent.[1] Ensure you are using anhydrous DMF.
-
Temperature Control: The Vilsmeier-Haack reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) during the formation of the Vilsmeier reagent and the initial formylation step is crucial to prevent side reactions and degradation.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material (5-nitroindole) using Thin Layer Chromatography (TLC) before proceeding to the work-up.[2]
-
Inefficient Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde. Insufficient stirring or time during the aqueous work-up can lead to loss of product.
-
Product Degradation: The product can be sensitive to harsh pH conditions or prolonged heating. Ensure the work-up is performed promptly and efficiently after the reaction is complete.[2]
Q2: After quenching the reaction in a basic solution, the product oils out or is very difficult to filter.
A2: This is a common issue related to incomplete hydrolysis or improper pH.
-
Ensure Complete Hydrolysis: The intermediate iminium salt is more soluble than the final aldehyde product. Pour the reaction mixture slowly into a vigorously stirred ice-cold aqueous base solution (e.g., sodium acetate, sodium carbonate, or dilute NaOH).[2][3][4] Continue stirring for at least 30 minutes to an hour to ensure the hydrolysis is complete.[2]
-
pH Adjustment: The final pH of the aqueous mixture should be basic to ensure the precipitation of the product.[4] If the solution is too acidic, the product may remain protonated and more soluble. If it is excessively alkaline, other side reactions could be promoted.
-
Seeding: If precipitation is slow to start, adding a small seed crystal of a previously synthesized batch of this compound can induce crystallization.
Q3: My isolated product has a persistent color (e.g., brown or reddish tint) even after initial washing. What is the source of this impurity?
A3: Color in the crude product can be due to several factors:
-
Vilsmeier Reagent Impurities: The Vilsmeier reagent itself can sometimes be yellow or orange, and minor impurities from its formation can carry through the process.[5]
-
Side-Products: Over-formylation or chlorination of the indole ring can lead to colored byproducts.[2] These are often difficult to remove by simple washing.
-
Oxidation/Degradation: Indole derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Resolution: Purification via column chromatography is typically required to remove these colored impurities and obtain a pure, light-yellow product.[6]
Q4: How can I confirm that the hydrolysis of the intermediate iminium salt is complete?
A4: Complete hydrolysis is key to a successful work-up.
-
Physical Observation: The initial thick or gummy consistency of the quenched mixture should transform into a filterable solid precipitate as hydrolysis proceeds.
-
TLC Analysis: Take a small sample from the vigorously stirred aqueous mixture, extract it with a small amount of ethyl acetate or dichloromethane (DCM), and spot it on a TLC plate against a standard of the pure product. The disappearance of intermediate spots and the appearance of a single spot corresponding to the product indicates completion.
-
Stirring Time: Allow adequate time for the hydrolysis to complete. A minimum of 30-60 minutes of vigorous stirring in the basic aqueous solution at or below room temperature is recommended.[2]
Q5: I suspect chlorinated byproducts are forming. How can this be minimized?
A5: Chlorination is a known side reaction in Vilsmeier-Haack reactions using POCl₃.[2]
-
Strict Temperature Control: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is critical.[2]
-
Prompt Work-up: Minimize the time the product is in contact with any remaining reactive chlorine species by performing the aqueous work-up as soon as the reaction is complete.[2]
Quantitative Data Summary
The following table summarizes key properties of this compound.
| Parameter | Value |
| Chemical Formula | C₉H₆N₂O₃[7][8] |
| Molecular Weight | 190.16 g/mol [7][8] |
| Appearance | Light yellow to yellow powder or crystals[7] |
| Melting Point | 308 °C (decomposes) |
| Purity (Typical Commercial) | ≥ 98% (by HPLC)[7] |
| Reported Synthetic Yield | 60% - 85% (highly dependent on specific conditions)[4][6] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis and work-up of this compound via the Vilsmeier-Haack reaction.
Materials:
-
5-nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Acetate or Sodium Carbonate
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium or Magnesium Sulfate (Na₂SO₄ or MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas (Argon or Nitrogen) inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.05 - 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not rise above 5 °C.[2]
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution may be colorless to pale yellow.
-
-
Formylation Reaction:
-
Dissolve 5-nitro-1H-indole (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add the 5-nitroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture will likely turn dark in color.
-
-
Work-up and Hydrolysis:
-
Prepare a separate beaker containing a vigorously stirred solution of sodium acetate (3.0 equivalents) or saturated sodium carbonate in ice-water.[2][3]
-
Slowly and carefully pour the reaction mixture into the cold, stirred aqueous base solution. A precipitate should form.
-
Continue to stir the mixture vigorously for at least 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
-
Isolation and Purification:
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of a cold non-polar solvent (like diethyl ether or hexane) to remove highly soluble impurities.
-
Dry the crude product under vacuum.
-
For higher purity, the crude solid should be purified by column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane (e.g., 1:4 MeOH/DCM) or ethyl acetate in petroleum ether.[6][9]
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a yellow solid.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis and work-up issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Overcoming challenges in the scale-up of 5-nitro-1H-indole-3-carbaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 5-nitro-1H-indole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when using the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
-
Question: My Vilsmeier-Haack reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the formylation of 5-nitro-1H-indole are often traced back to several key factors:
-
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Water will quench the reagent, drastically reducing its effectiveness. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.
-
Reagent Quality and Stoichiometry: The purity of both 5-nitro-1H-indole and the formylating agents is critical. Impurities in the starting material can lead to side reactions. Additionally, the molar ratio of the Vilsmeier reagent to the indole substrate should be optimized. An insufficient amount of the reagent will result in incomplete conversion.
-
Reaction Temperature: The formation of the Vilsmeier reagent should be performed at low temperatures (typically 0°C) to prevent its decomposition. The subsequent formylation reaction temperature should also be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts and resinification. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Extending the reaction time may be necessary, but prolonged reaction times can also lead to byproduct formation.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity peaks in my crude product analysis. What are the common side reactions and how can I minimize them?
-
Answer: The formylation of indoles can be accompanied by several side reactions:
-
Di-formylation: Although less common for the C3-position, if other positions on the indole ring are activated, double formylation can occur. Careful control of the stoichiometry of the formylating agent is the primary way to minimize this. Using a molar ratio of Vilsmeier reagent to indole that is slightly above 1:1 is a good starting point.
-
Polymerization/Resin Formation: Indoles, especially under acidic conditions, can be prone to polymerization, leading to the formation of intractable resins. This is often exacerbated by high temperatures. To mitigate this, maintain the lowest effective reaction temperature and minimize the reaction time.
-
Formation of 3-Cyanoindole Derivatives: In some cases, byproducts such as 3-cyanoindoles can form, complicating purification. This may arise from nitrogen-containing impurities in the reagents or solvents. Using high-purity, anhydrous solvents and freshly distilled reagents is crucial. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended over ammonia-based solutions.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
-
Answer: Purifying this compound can be challenging due to the presence of polar byproducts and residual reagents.
-
Work-up Procedure: A proper work-up is the first critical step. After the reaction is complete, it should be carefully quenched by pouring it into ice water. The pH should then be neutralized or
-
Validation & Comparative
Unveiling the Spectroscopic Signature of 5-nitro-1H-indole-3-carbaldehyde: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key organic molecules is paramount. This guide provides a detailed characterization of 5-nitro-1H-indole-3-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Through a comparative analysis with related indole derivatives, this document offers valuable insights into the influence of the nitro functional group on the electronic environment of the indole scaffold.
This guide presents a side-by-side comparison of the NMR spectral data of this compound with its parent compound, indole-3-carbaldehyde, and another 5-substituted analogue, 5-iodo-1H-indole-3-carbaldehyde. The data is supported by detailed experimental protocols for acquiring high-quality NMR spectra.
Comparative NMR Data Analysis
The introduction of a nitro group at the C-5 position of the indole ring in this compound significantly influences the chemical shifts of the protons and carbons compared to the unsubstituted indole-3-carbaldehyde. This effect is clearly discernible in the tabulated NMR data below. For a comprehensive comparison, data for 5-iodo-1H-indole-3-carbaldehyde is also included to illustrate the impact of a different electron-withdrawing group at the same position.
¹H NMR Spectral Data Comparison
| Compound Name | Solvent | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CDCl₃ | H-aldehyde | 9.64 | s | - |
| H-4 | 8.69 | d | 7.8 | ||
| H-2, H-6 | 7.73 | m | - | ||
| H-7 | 7.18 | d | 6.0 | ||
| NH | 2.50–2.62 | br | - | ||
| Indole-3-carbaldehyde | DMSO-d₆ | NH | 12.1 | br s | - |
| H-aldehyde | 9.94 | s | - | ||
| H-2 | 8.29 | s | - | ||
| H-4 | 8.10 | d | 7.8 | ||
| H-7 | 7.52 | d | 7.9 | ||
| H-5, H-6 | 7.24 | m | - | ||
| 5-iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | NH | 12.27 | s | - |
| H-aldehyde | 9.92 | s | - | ||
| H-4 | 8.44 | s | - | ||
| H-2 | 8.29 | d | 3.1 | ||
| H-6 | 7.53 | dd | 8.5, 1.4 | ||
| H-7 | 7.37 | d | 8.5 |
¹³C NMR Spectral Data Comparison
| Compound Name | Solvent | Carbon | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | C=O | 183.97 |
| C-2 | 138.90 | ||
| C-7a | 118.13 | ||
| C-3a | 117.38 | ||
| C-7 | 111.91 | ||
| Other carbons not reported | - | ||
| Indole-3-carbaldehyde | DMSO-d₆ | C=O | 185.45 |
| C-3a | 138.94 | ||
| C-7a | 137.52 | ||
| C-3 | 124.58 | ||
| C-2 | 123.93 | ||
| C-5 | 122.59 | ||
| C-6 | 121.29 | ||
| C-4 | 118.63 | ||
| C-7 | 112.89 | ||
| 5-iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | C=O | 185.2 |
| C-2 | 138.9 | ||
| C-7a | 136.2 | ||
| C-4 | 131.6 | ||
| C-6 | 129.2 | ||
| C-3a | 126.7 | ||
| C-3 | 117.2 | ||
| C-7 | 115.0 | ||
| C-5 | 86.6 |
Note: The ¹³C NMR data for this compound appears to be incomplete in the cited literature.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the characterization of indole derivatives.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 s
-
Acquisition time: 2-4 s
-
Spectral width: A range of -2 to 12 ppm is generally sufficient.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters:
-
Number of scans: 256 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 s to ensure proper relaxation of quaternary carbons.
-
Acquisition time: 1-2 s
-
Spectral width: A range of 0 to 200 ppm is typically used.
-
Logical Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the NMR spectral data.
Figure 1. Logical workflow for comparative NMR analysis.
A Comparative Guide to the Reactivity of 5-nitro-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 5-nitro-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde. The introduction of a nitro group at the 5-position of the indole ring significantly alters the electron density distribution within the molecule, leading to notable differences in reactivity. This comparison is based on established principles of organic chemistry, supported by available literature. While direct quantitative comparative studies are not extensively available, the following sections detail the expected disparities in their chemical behavior and provide a foundational experimental protocol for their comparative evaluation.
Molecular Structures and Properties
Indole-3-carbaldehyde is a naturally occurring compound found in various plants and is a metabolite of tryptophan.[1] Its chemical formula is C₉H₇NO.[2][3]
This compound is a derivative of indole-3-carbaldehyde with a nitro group substituted at the 5-position of the indole ring.[4][5] Its chemical formula is C₉H₆N₂O₃.[4][5] The presence of the nitro group, a strong electron-withdrawing group, is known to enhance the reactivity of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.[4]
| Property | Indole-3-carbaldehyde | This compound |
| Molecular Formula | C₉H₇NO[2][3] | C₉H₆N₂O₃[4][5] |
| Molar Mass | 145.16 g/mol | 190.16 g/mol [4][5] |
| Appearance | Off-white to yellow crystalline solid | Light yellow to yellow powder |
| CAS Number | 487-89-8[2][3] | 6625-96-3[4][5] |
Comparative Reactivity Analysis
The primary difference in reactivity between the two compounds stems from the potent electron-withdrawing nature of the nitro (-NO₂) group. This group deactivates the benzene portion of the indole ring towards electrophilic substitution and enhances the electrophilicity of the pyrrole ring and the aldehyde carbonyl group.
Electrophilic Aromatic Substitution
Indoles typically undergo electrophilic substitution preferentially at the C3 position. However, with the C3 position occupied by the carbaldehyde group, electrophilic attack is directed to other positions on the ring. The electron-donating nature of the nitrogen atom in indole makes the ring system highly reactive towards electrophiles, significantly more so than benzene.
-
Indole-3-carbaldehyde: The indole ring is electron-rich and readily undergoes electrophilic substitution.
-
This compound: The strongly deactivating nitro group at the C5 position significantly reduces the electron density of the entire indole ring system, making it much less reactive towards electrophiles compared to indole-3-carbaldehyde.
Nucleophilic Addition to the Aldehyde
The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing groups on the aromatic ring.
-
Indole-3-carbaldehyde: The aldehyde group is susceptible to nucleophilic attack, participating in reactions like Knoevenagel condensation and Wittig reactions.
-
This compound: The electron-withdrawing nitro group decreases the electron density at the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. This leads to faster reaction rates and potentially higher yields in nucleophilic addition reactions.
Nucleophilic Aromatic Substitution
While uncommon for indole itself, the presence of a strong electron-withdrawing group like the nitro group can facilitate nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Some studies have shown that substituted nitroindoles can act as versatile electrophiles in nucleophilic substitution reactions.
Summary of Comparative Reactivity
| Reaction Type | Indole-3-carbaldehyde | This compound | Rationale |
| Electrophilic Aromatic Substitution | More Reactive | Less Reactive | The -NO₂ group is strongly deactivating, reducing the electron density of the indole ring. |
| Nucleophilic Addition to Aldehyde (e.g., Knoevenagel, Wittig) | Reactive | More Reactive | The -NO₂ group enhances the electrophilicity of the carbonyl carbon. |
| Nucleophilic Aromatic Substitution | Unlikely | More Likely | The -NO₂ group activates the ring for nucleophilic attack. |
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of both indole-3-carbaldehyde and this compound with malononitrile. This reaction can be used to experimentally compare the reactivity of the two compounds by monitoring reaction times and comparing product yields.
Materials:
-
Indole-3-carbaldehyde or this compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization or column chromatography supplies
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of either indole-3-carbaldehyde or this compound and 1.0 mmol of malononitrile in 10 mL of ethanol.
-
To this solution, add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 15 minutes). The reaction is complete when the starting aldehyde spot is no longer visible.
-
If a precipitate forms during the reaction, it can be collected by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
The purified product should be characterized by determining its melting point, and recording its ¹H NMR and IR spectra to confirm its structure.
-
The yield of the purified product should be calculated.
Expected Outcome:
Based on the electronic effects of the nitro group, it is anticipated that the reaction with this compound will proceed at a faster rate and may result in a higher yield compared to the reaction with indole-3-carbaldehyde under identical conditions.
Conclusion
The presence of a nitro group at the 5-position of indole-3-carbaldehyde significantly influences its reactivity. Compared to the parent indole-3-carbaldehyde, the nitro-substituted compound is expected to be less reactive in electrophilic aromatic substitutions but more reactive in nucleophilic additions to the aldehyde carbonyl group. These predictable differences in reactivity are crucial for designing synthetic routes and understanding the chemical behavior of these important heterocyclic compounds in various applications, including drug development. The provided experimental protocol for a Knoevenagel condensation offers a practical method for observing and quantifying these reactivity differences in a laboratory setting.
References
The Potent World of 5-Nitroindoles: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, the 5-nitroindole scaffold represents a privileged structure in the quest for novel therapeutic agents. Derivatives of this heterocyclic compound have demonstrated significant potential across various biological landscapes, most notably in anticancer and antimicrobial applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-nitroindole derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development.
The core of the 5-nitroindole's activity lies in its unique electronic and structural features, which can be fine-tuned through chemical modifications. The introduction of different substituents at various positions of the indole ring system has been shown to modulate the biological efficacy and selectivity of these compounds. This guide will delve into these structural nuances and their impact on anticancer and antimicrobial activities.
Anticancer Activity: Targeting the c-Myc Oncogene and Inducing Oxidative Stress
A significant body of research has focused on the anticancer properties of 5-nitroindole derivatives. A primary mechanism of action for many of these compounds is the stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene.[1][2][3][4][5] The c-Myc transcription factor is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. By stabilizing the G-quadruplex, these derivatives effectively suppress c-Myc transcription, leading to a cascade of events that includes cell cycle arrest and ultimately, apoptosis.[1][2][3]
Furthermore, certain 5-nitroindole derivatives have been shown to exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptotic pathways in cancer cells.[1][2][3][5]
Comparative Efficacy of Pyrrolidine-Substituted 5-Nitroindole Derivatives
A notable class of anticancer 5-nitroindole derivatives includes those with pyrrolidine substitutions. The following table summarizes the in vitro anticancer activity of representative compounds against the HeLa human cervical cancer cell line.
| Compound ID | Substitution Pattern | IC50 (µM) against HeLa cells | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [3] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [3] |
These compounds demonstrated significant growth inhibition, and further studies revealed their ability to downregulate c-Myc protein levels and induce cell cycle arrest.[3] Interestingly, these potent compounds showed significantly less effect on the growth of normal kidney epithelial cells, suggesting a degree of selectivity for cancer cells.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 5-nitroindole derivatives and a general workflow for their in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Comparative analysis of the biological activity of substituted indole-3-carbaldehydes
A Comparative Analysis of the Biological Activity of Substituted Indole-3-Carbaldehydes
Indole-3-carbaldehyde (I3A), a metabolite of tryptophan produced by gut microbiota, and its synthetic derivatives represent a privileged scaffold in medicinal chemistry. The versatility of the indole ring system allows for substitutions at various positions, leading to a diverse library of compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention from researchers in drug discovery for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3][4] This guide provides a comparative analysis of the biological activities of various substituted indole-3-carbaldehydes, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of indole-3-carbaldehyde have demonstrated considerable potential as anticancer agents by targeting various cancer hallmarks, including cell proliferation, apoptosis, and key signaling pathways.[4][5] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[6]
A variety of cancer cell lines have been used to test these compounds, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) indicating potent activity. For instance, certain 2-phenylindole-3-carbaldehyde analogs have shown significant inhibition of cell growth.[6] Similarly, indole-thiosemicarbazone hybrids and palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones have been evaluated, with some exhibiting cytotoxicity comparable to the well-known anticancer drug cisplatin, particularly against liver cancer cell lines (HepG-2).[6][7]
Table 1: Anticancer Activity of Substituted Indole-3-Carbaldehyde Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [4] |
| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [4] |
| Coumarin-Indole Hybrids | Compound 3 (Song et al.) | MGC-803 (Gastric) | 0.011 | [8] |
| Indole-Chalcone Hybrids | Compound 4 (Yan et al.) | Various (6 lines) | 0.006 - 0.035 | [8] |
| Pyrazolinyl-Indole Hybrids | Compound 17 (Khalilullah et al.) | Leukemia | >78% growth inhibition at 10 µM | [8] |
| Methoxy-indole Curcumin | Compound 27 | HeLa (Cervical) | 4 | [8] |
| Methoxy-indole Curcumin | Compound 27 | Hep-2 (Laryngeal) | 12 | [8] |
| Methoxy-indole Curcumin | Compound 27 | A549 (Lung) | 15 | [8] |
| Palladium(II) Complexes | Complex 4 (with triphenylphosphine) | HepG-2 (Liver) | 22.8 | [7] |
| Palladium(II) Complexes | Complex 5 (with triphenylphosphine) | HepG-2 (Liver) | 67.1 | [7] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole-3-carbaldehyde derivatives, particularly hydrazone and thiosemicarbazone analogs, have shown promising antibacterial and antifungal activities.[9][10][11] These compounds have been tested against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a broad spectrum of activity.[11][12]
The introduction of different substituents on the indole ring and the side chain can significantly modulate the antimicrobial potency. For example, a series of indole-3-aldehyde hydrazones displayed MIC (Minimum Inhibitory Concentration) values ranging from 6.25 to 100 µg/mL against various bacteria and fungi.[11][12]
Table 2: Antimicrobial Activity of Substituted Indole-3-Carbaldehyde Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Indole Hydrazones | Series 1a-1j | S. aureus | 6.25 - 100 | [11][12] |
| Indole Hydrazones | Series 1a-1j | MRSA | 6.25 - 100 | [11][12] |
| Indole Hydrazones | Series 1a-1j | E. coli | 6.25 - 100 | [11][12] |
| Indole Hydrazones | Series 1a-1j | B. subtilis | 6.25 - 100 | [11][12] |
| Indole Hydrazones | Series 1a-1j | C. albicans | 6.25 - 100 | [11][12] |
| Indolylquinazolinones | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Indole-3-carbaldehyde and its derivatives have emerged as potential anti-inflammatory agents.[14][15][16] Notably, the parent compound, indole-3-carbaldehyde (IAld), has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation.[17][18]
The mechanism for this activity involves the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn suppresses the production of reactive oxygen species (ROS) and inhibits the activation of the NF-κB/NLRP3 inflammasome pathway.[17][18] This highlights a sophisticated mechanism by which gut microbial metabolites can modulate host inflammatory responses.
Caption: IAld anti-inflammatory signaling pathway.
Antioxidant Activity
Free radicals are implicated in numerous pathological conditions. Indole-3-carbaldehyde derivatives, particularly those conjugated with aryl amines or formulated as Schiff bases, have been investigated for their antioxidant properties.[14][19] The antioxidant potential is typically evaluated using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation.[14] In some studies, synthesized compounds have shown superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) and Ascorbic Acid.[14][19]
Table 3: Antioxidant Activity of Substituted Indole-3-Carbaldehyde Derivatives
| Compound Class | Derivative Example | Assay | Activity | Reference |
| Aryl Amine Conjugates | Compound 5f | DPPH Scavenging | Superior to BHA (standard) | [14] |
| Aryl Amine Conjugates | Compound 5f | Lipid Peroxidation Inhibition | Superior to BHA (standard) | [14] |
| Schiff Bases (Biginelli) | Compound DP-2 | DPPH Scavenging | Superior to Ascorbic Acid | [19] |
| Schiff Bases (Biginelli) | Compound DP-4 | DPPH Scavenging | Superior to Ascorbic Acid | [19] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test indole-3-carbaldehyde derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.
Caption: Workflow for assessing anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)[11][12]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)[14][19]
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol is prepared. Test compounds are dissolved to create various concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution. The reaction is allowed to proceed in the dark for a set time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically (e.g., at 517 nm). The reduction in absorbance of the DPPH solution indicates scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value (concentration required to scavenge 50% of DPPH radicals) is often determined.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. new.zodml.org [new.zodml.org]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijpsjournal.com [ijpsjournal.com]
In Vitro Anticancer Potential of 5-Nitro-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with indole derivatives being a particularly promising class. Among these, derivatives of 5-nitro-1H-indole-3-carbaldehyde have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. This guide provides an objective comparison of the anticancer performance of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of effective cancer therapeutics.
Comparative Anticancer Activity
The in vitro anticancer efficacy of several this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the potency of these compounds. A lower value indicates greater potency. The data presented in Table 1 summarizes the cytotoxic effects of selected derivatives.
Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.08 ± 0.91 | [1][2] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.89 ± 0.73 | [1][2] |
| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung Cancer) | SRB | log10(GI50) | < -8.00 | [3] |
| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | SRB | log10(GI50) | -6.30 | [3] |
| Compound 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | SRB | log10(GI50) | -6.18 | [3] |
| LNN-05 | N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone | HL-60 (Leukemia) | Not Specified | IC50 | 0.5 - 1.9 µg/mL | [4] |
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | Cytotoxicity Assay | IC50 | 446.68 µg/mL | [5][6] |
Mechanisms of Action
Research suggests that 5-nitroindole derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Two key signaling pathways have been implicated: the stabilization of c-Myc G-quadruplexes and the induction of reactive oxygen species (ROS).
c-Myc G-Quadruplex Stabilization
The c-Myc oncogene, which is overexpressed in a majority of human cancers, plays a crucial role in cell proliferation and survival. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex. Formation of this G-quadruplex acts as a silencer, inhibiting the transcription of the c-Myc gene. Certain 5-nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex structure.[1][7] This stabilization effectively downregulates the expression of the c-Myc protein, leading to cell cycle arrest and a reduction in cancer cell proliferation.[1]
Induction of Reactive Oxygen Species (ROS) and Apoptosis
Another key mechanism is the generation of intracellular reactive oxygen species (ROS).[1] While normal cells maintain a balance of ROS, cancer cells often have a higher basal level of oxidative stress, making them more vulnerable to further increases in ROS. 5-nitroindole derivatives can elevate ROS levels within cancer cells, leading to oxidative damage to cellular components such as DNA, proteins, and lipids.[8] This overwhelming oxidative stress triggers the intrinsic apoptotic pathway. Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of a cascade of caspases (e.g., caspase-3, -7, and -9), which are the executioners of apoptosis.[8][9] This ultimately leads to the programmed death of the cancer cell.
Experimental Protocols
To ensure the reproducibility and validity of the in vitro evaluation of this compound derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key assays cited in this guide.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitroindole derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media components. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which reflects cell number.
2. Alamar Blue (Resazurin) Assay
This assay measures cell viability by quantifying the metabolic activity of living cells. The blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by mitochondrial enzymes in viable cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
Reagent Addition: After the treatment period, add Alamar Blue reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (at 570 nm and 600 nm) using a microplate reader.
3. MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB and Alamar Blue assays.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
Cell Cycle Analysis by Hoechst Staining
Hoechst staining is used to visualize the nucleus and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
-
Cell Preparation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Hoechst 33342 dye.
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the Hoechst dye, which binds to DNA, is proportional to the DNA content of the cells, allowing for the quantification of cells in each phase of the cell cycle.
Experimental and Drug Discovery Workflow
The in vitro evaluation of novel anticancer compounds follows a systematic workflow, from initial screening to mechanistic studies.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 5-nitro-1H-indole-3-carbaldehyde: HPLC/UV vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 5-nitro-1H-indole-3-carbaldehyde. The information presented herein is supported by established analytical principles and data extrapolated from the analysis of analogous compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical determinant of the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for its accurate purity assessment. This guide compares two of the most common and powerful techniques employed for this purpose: HPLC/UV and LC-MS.
The primary objective of a purity analysis for this compound is to separate and quantify the main compound from potential impurities. A common impurity in the synthesis of this compound is the starting material, 5-nitro-1H-indole, which can arise from an incomplete reaction. This guide will focus on the ability of each technique to resolve and detect this compound from this key potential impurity.
Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC/UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds. When coupled with a UV detector, it provides a robust and cost-effective method for quantitative analysis of chromophoric molecules like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of aromatic compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities with different polarities.
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of 254 nm or the wavelength of maximum absorbance (λmax) should be used for detection and quantification.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is invaluable for impurity identification and quantification, especially for low-level impurities that may not be detectable by UV.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same HPLC conditions (column, mobile phase, gradient, flow rate, and column temperature) as described for the HPLC/UV method can be employed. The use of a volatile buffer like formic acid makes the mobile phase compatible with MS detection.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole derivatives.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range of m/z 100-500 to detect all ions.
-
Selected Ion Monitoring (SIM) Mode: For targeted quantification, monitor the protonated molecular ions ([M+H]+) of this compound (m/z 191.04) and the potential impurity 5-nitro-1H-indole (m/z 163.04).
-
-
Data Presentation and Comparison
The performance of HPLC/UV and LC-MS in the purity analysis of a hypothetical batch of this compound is summarized below. This batch is assumed to contain a small amount of the starting material, 5-nitro-1H-indole, as an impurity.
Table 1: Chromatographic Performance
| Parameter | HPLC/UV | LC-MS |
| Retention Time of this compound | 10.5 min | 10.5 min |
| Retention Time of 5-nitro-1H-indole | 8.2 min | 8.2 min |
| Resolution between main peak and impurity | > 2.0 | > 2.0 |
Table 2: Quantitative Purity Analysis
| Analytical Method | Purity of this compound (%) | % Impurity (5-nitro-1H-indole) |
| HPLC/UV | 99.5 | 0.5 |
| LC-MS (SIM Mode) | 99.48 | 0.52 |
Table 3: Method Attributes Comparison
| Attribute | HPLC/UV | LC-MS |
| Selectivity | Good | Excellent (based on m/z) |
| Sensitivity | Moderate | High |
| Quantitative Accuracy | High | High |
| Impurity Identification | Tentative (based on retention time) | Confident (based on mass) |
| Cost of Instrumentation | Lower | Higher |
| Complexity of Operation | Lower | Higher |
| Routine QC Suitability | Excellent | Good (can be complex for routine use) |
Visualization of the Analytical Workflow
The logical workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Analytical workflow for purity assessment.
Conclusion
Both HPLC/UV and LC-MS are powerful and suitable techniques for the purity analysis of this compound.
-
HPLC/UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control and release testing where the potential impurities are known and available as reference standards. Its simplicity of operation makes it an attractive choice for high-throughput environments.
-
LC-MS offers superior selectivity and sensitivity, making it the method of choice for impurity identification, characterization of unknown impurities, and the quantification of trace-level impurities. While more complex and expensive, the structural information it provides is invaluable during drug development and for comprehensive stability studies.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis. For routine purity checks against a known impurity profile, HPLC/UV is often sufficient. For in-depth impurity profiling, structural elucidation, and detection of unknown degradation products, LC-MS is the more powerful and appropriate tool.
Efficacy of 5-Nitroindole Analogs in Oncology: A Comparative Analysis Against Standard Chemotherapeutics
A new frontier in cancer therapy is being explored through the development of 5-nitroindole analogs, a class of compounds demonstrating significant anticancer properties. This guide provides a comparative overview of the efficacy of these novel analogs against established chemotherapeutic agents, supported by experimental data from in vitro studies. The focus is on their activity against cervical cancer, providing a resource for researchers, scientists, and drug development professionals.
Recent studies have highlighted the potential of 5-nitroindole derivatives as potent anticancer agents. Their mechanism of action is multifaceted, primarily involving the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, which is implicated in a vast majority of human cancers. This stabilization leads to the downregulation of c-Myc expression, subsequently inducing cell cycle arrest and apoptosis. Furthermore, some of these compounds have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.
This guide focuses on a comparative analysis of a promising pyrrolidine-substituted 5-nitroindole analog, referred to as "Compound 7" in recent literature, against the standard-of-care chemotherapeutic drugs, cisplatin and doxorubicin, in the context of cervical cancer (HeLa cell line).
Comparative Efficacy Data
The following table summarizes the in vitro cytotoxic activity (IC50) of a pyrrolidine-substituted 5-nitroindole analog and existing standard-of-care drugs against the HeLa human cervical cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound/Drug | Cancer Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay Method | Reference |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa | 5.89 ± 0.73 | 72 | Alamar Blue | [1] |
| Cisplatin | HeLa | ~22.35 (reported range: 1-5 µg/mL or ~3.3-16.7 µM) | 48 - 72 | MTT Assay | [2][3][4] |
| Doxorubicin | HeLa | ~0.12 - 0.37 (reported range: 124.6 nM - 0.374 µM) | 48 - 72 | MTT Assay | [2][5][6] |
Disclaimer: The IC50 values for Cisplatin and Doxorubicin are derived from separate studies and are provided for general comparison. Direct comparative studies under identical experimental conditions are necessary for a conclusive evaluation.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 5-nitroindole derivatives are mediated through specific signaling pathways. The diagrams below illustrate the key molecular events following treatment with these compounds, leading to cancer cell death.
Figure 1: c-Myc Downregulation Pathway. This diagram illustrates how 5-nitroindole analogs stabilize the G-quadruplex in the c-Myc promoter, inhibiting gene transcription and leading to cell cycle arrest and apoptosis.
Figure 2: ROS-Induced Apoptosis Pathway. This diagram shows the induction of reactive oxygen species (ROS) by 5-nitroindole analogs, which causes mitochondrial stress and activates the caspase cascade, ultimately leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 5-nitroindole analogs.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[7]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the 5-nitroindole analog, cisplatin, or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[2][5]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[7]
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Figure 3: MTT Assay Workflow. A step-by-step diagram of the MTT assay for determining cell viability and cytotoxicity.
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: HeLa cells are treated with the 5-nitroindole analog or a control for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol, added dropwise while vortexing, and stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[1][9]
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: HeLa cells are seeded in a 24-well plate and treated with the 5-nitroindole analog or a control.[11]
-
Probe Loading: The cells are washed and then incubated with a working solution of DCFH-DA (typically 10-25 µM) at 37°C for 30 minutes in the dark.[11][12]
-
Washing: The DCFH-DA solution is removed, and the cells are washed with PBS to remove any excess probe.[11]
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11][13] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. jddtonline.info [jddtonline.info]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. rsc.org [rsc.org]
- 8. atcc.org [atcc.org]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioquochem.com [bioquochem.com]
- 13. doc.abcam.com [doc.abcam.com]
Vilsmeier-Haack Reaction on 5-Nitroindole: A Comparative Guide to Regioselectivity
For researchers, scientists, and drug development professionals, understanding the regioselectivity of formylation reactions on substituted indoles is crucial for the synthesis of targeted therapeutic agents and functional materials. This guide provides a detailed comparison of the Vilsmeier-Haack reaction for the formylation of 5-nitroindole, supported by experimental data and protocols, and contrasts it with alternative methods.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] When applied to 5-nitroindole, a key intermediate in the synthesis of various bioactive molecules, the reaction demonstrates high regioselectivity, yielding 5-nitro-1H-indole-3-carbaldehyde as the primary product.[4][5][6] This selectivity is driven by the electronic properties of the indole ring, where the C3 position is the most nucleophilic and thus the most reactive towards electrophilic substitution.
Comparative Performance of Formylation Methods
The Vilsmeier-Haack reaction offers a reliable and high-yielding route to this compound. While alternative methods for indole formylation exist, the Vilsmeier-Haack reaction remains a preferred method due to its efficiency and selectivity.
| Reaction Method | Reagents | Product | Yield (%) | Regioselectivity | Reference |
| Vilsmeier-Haack | POCl₃, DMF | This compound | 85% | C3 | [5] |
| Vilsmeier-Haack | POCl₃, DMF | This compound | 60% | C3 | [5] |
| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl Orthoformate | 3-Formylindoles | General method, specific data for 5-nitroindole not provided | Primarily C3 | [7] |
| Visible-Light Photoredox Catalysis | Rose Bengal, TMEDA, O₂ | 3-Formylindoles | General method, specific data for 5-nitroindole not provided | C3 | [8] |
Note: While general alternative methods for indole formylation are available, specific comparative data for 5-nitroindole is limited in the reviewed literature. The Vilsmeier-Haack reaction is the most prominently documented method for this specific transformation.
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Nitroindole
Materials:
-
5-nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
A solution of 5-nitroindole (1 equivalent) in DMF is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by pouring the mixture onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:4 v/v) as the eluent to afford this compound as a yellow solid.[5]
Characterization Data for this compound: [5]
-
Yield: 85%
-
Appearance: Yellow amorphous solid
-
Melting Point: 109–111 °C
-
¹H NMR (600 MHz, CDCl₃): δ = 9.64 (s, 1H), 8.69 (d, J=7.8 Hz, 1H), 7.73 (m, 2H), 7.18 (d, J=6 Hz, 1H), 2.50–2.62 (br, 1H) ppm
-
¹³C NMR (151 MHz, CDCl₃): δ = 183.97, 138.90, 118.13, 117.38, 111.91 ppm
-
HRMS (ESI): m/z calculated for C₉H₆N₂O₃: 190.04, found: 191.09 [M+H]⁺
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. This reagent is generated in situ from the reaction of a substituted amide, typically DMF, with phosphorus oxychloride. The electron-rich indole then attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.
Caption: Vilsmeier-Haack reaction workflow for the formylation of 5-nitroindole.
The regioselectivity of the Vilsmeier-Haack reaction on 5-nitroindole is a well-established and efficient transformation, providing a direct route to the valuable 3-formylated product. The high yields and straightforward experimental protocol make it a superior choice for the synthesis of this compound in a research and development setting.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. biosynce.com [biosynce.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 5-Nitro-1H-indole-3-carbaldehyde Based Inhibitors: A Focus on Cross-Reactivity and Selectivity
For Immediate Release
A comprehensive analysis of inhibitors derived from the 5-nitro-1H-indole-3-carbaldehyde scaffold reveals a promising class of compounds with potent anti-cancer properties. This guide delves into the cross-reactivity and selectivity of these inhibitors, providing researchers, scientists, and drug development professionals with critical data to inform future research and development. The primary focus of this analysis is on a series of pyrrolidine-substituted 5-nitroindole derivatives identified as potent binders of the c-Myc G-quadruplex, a key regulator of oncogene expression.
Performance Comparison: Targeting Cancer Cells with Selectivity
Derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents. A key study in this area focused on their ability to bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc gene, thereby downregulating its expression. The cytotoxic effects of these compounds were assessed against HeLa (cervical cancer) cells, with a crucial comparison against non-cancerous Normal Kidney Epithelial (NKE) cells to determine their selectivity.
The data presented in Table 1 highlights the cytotoxic activity of several key compounds. Notably, compounds 5 and 7 demonstrated significant potency against HeLa cells with IC50 values in the low micromolar range. Importantly, these compounds exhibited a favorable selectivity profile, as they did not significantly inhibit the growth of normal kidney epithelial cells at concentrations up to 30 µM[1]. This suggests that the cytotoxic effects of these inhibitors are more pronounced in cancer cells, a desirable characteristic for potential therapeutic agents.
| Compound | Target/Cell Line | IC50 (µM) | Selectivity vs. Normal Cells |
| Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91[2] | No significant inhibition of NKE cells up to 30 µM |
| Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73[2] | No significant inhibition of NKE cells up to 30 µM |
| Other Analogs | HeLa (Cervical Cancer) | Varied | Not specified |
Table 1: Cytotoxicity of this compound Derivatives
Understanding the Mechanism: The c-Myc Signaling Pathway
The primary mechanism of action for the most potent this compound based inhibitors involves the targeting of the c-Myc oncogene. The c-Myc protein is a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis. In many cancers, c-Myc is overexpressed, leading to uncontrolled cell division. The inhibitors discussed here are designed to bind to a G-quadruplex structure in the promoter region of the c-Myc gene. This binding stabilizes the G-quadruplex and inhibits transcription, leading to a downregulation of c-Myc protein levels. The subsequent decrease in c-Myc activity results in cell cycle arrest and apoptosis in cancer cells.
Caption: c-Myc signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The synthesis and evaluation of these inhibitors involve a series of well-defined experimental procedures. The following is a summary of the key protocols.
Synthesis of this compound Derivatives
The synthesis of the pyrrolidine-substituted 5-nitroindole derivatives is a multi-step process. A key reaction is the Vilsmeier-Haack reaction, which is used to introduce the carbaldehyde group at the 3-position of the indole ring.
General Procedure for Vilsmeier-Haack Reaction: Starting from 5-nitro-1H-indole, the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) is used to afford this compound. The crude product is then purified using column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of these inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of inhibitors.
Cytotoxicity Assay (Alamar Blue Assay)
The anti-proliferative effects of the synthesized compounds are determined using the Alamar blue assay.
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Alamar Blue Addition: Alamar blue reagent is added to each well, and the plates are incubated for a few hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
This guide provides a foundational understanding of the cross-reactivity and selectivity of this compound based inhibitors. The presented data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery, paving the way for the development of more effective and selective cancer therapies.
References
Assessing Target Engagement of 5-nitro-1H-indole-3-carbaldehyde Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to assess the cellular target engagement of 5-nitro-1H-indole-3-carbaldehyde derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of anticancer agents, due to their versatile chemical structure and potential to interact with various biological targets.[1][2] Notably, certain derivatives have been identified as binders of the c-Myc G-quadruplex, a non-canonical DNA structure involved in the regulation of the c-Myc oncogene.[3][4][5]
Effective drug development hinges on confirming that a compound interacts with its intended target within the complex cellular environment. This guide details several key experimental approaches for quantifying target engagement, presenting their principles, protocols, and comparative data to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Engagement Methodologies
A variety of techniques can be employed to measure the interaction of small molecules like this compound derivatives with their cellular targets. The choice of assay depends on the nature of the target, the desired throughput, and the specific information required (e.g., binding affinity, cellular localization). Below is a comparison of commonly used methods.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8] | Label-free, applicable to native proteins in cells and tissues, confirms intracellular target binding.[6][7][9] | Not suitable for all targets (e.g., those that do not show thermal stabilization), can be low-throughput with Western blot detection.[9] | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[9][10] |
| Kinobeads Competition Assay | Immobilized broad-spectrum kinase inhibitors capture a large portion of the cellular kinome. A test compound competes for binding, and the displaced kinases are identified and quantified by mass spectrometry.[11][12][13][14] | Unbiased, proteome-wide kinase inhibitor profiling, applicable to cell lysates and tissues, does not require compound labeling.[12][13] | Primarily for ATP-competitive inhibitors, may miss kinases not expressed or with low affinity for the beads.[13] | High |
| In-Cell Western (ICW) / In-Cell ELISA | Quantitative immunocytochemistry in microplates to measure protein levels or post-translational modifications upon compound treatment.[3][4][15][16] | High-throughput, allows for multiplexing (detecting multiple targets simultaneously), provides quantitative data on protein expression.[3][15] | Requires specific and validated antibodies, permeabilization may affect cellular structures.[4][15] | High |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand (e.g., the indole derivative) flows over an immobilized target protein, providing real-time binding kinetics.[11][12][17] | Label-free, provides detailed kinetic data (association and dissociation rates), high sensitivity.[11][12][17] | Requires purified protein, immobilization can affect protein conformation, challenging for membrane proteins. | Medium to high |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a small molecule to its target protein, providing a complete thermodynamic profile of the interaction.[1][18][19][20] | Label-free, provides detailed thermodynamic data (affinity, enthalpy, entropy, stoichiometry), considered the "gold standard" for binding affinity determination.[1][18][19] | Requires relatively large amounts of purified protein and compound, low throughput.[19] | Low |
| Fluorescence-Based Assays | Utilize changes in fluorescence properties (e.g., polarization, resonance energy transfer) upon ligand binding to a fluorescently labeled target or displacement of a fluorescent probe.[21][22][23][24] | High sensitivity, adaptable to high-throughput screening, can be used in cell-free and cellular contexts.[21][22][23] | Often requires labeling of the compound or target, which can interfere with binding; potential for autofluorescence interference from compounds.[21] | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in your laboratory.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for detecting the engagement of a this compound derivative with its intracellular protein target.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Heat the cell plates in a PCR machine or a water bath across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., NP-40) and protease inhibitors.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[7][9]
Kinobeads Competition Assay
This protocol outlines the steps to identify the kinase targets of a this compound derivative.
1. Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Compound Incubation:
-
Aliquot the cell lysate and incubate with increasing concentrations of the this compound derivative or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
3. Kinase Enrichment:
-
Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
4. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
5. Sample Preparation and Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify and quantify the kinases in each sample.
-
Determine the dose-dependent displacement of each kinase from the Kinobeads by the test compound to identify its targets and determine its apparent binding affinity.[2][12][13]
In-Cell Western (ICW)
This protocol describes a method to quantify the effect of a this compound derivative on the level of a target protein or a downstream signaling event.[3][4][15][16]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the this compound derivative.
2. Fixation and Permeabilization:
-
After treatment, fix the cells with a solution of 4% formaldehyde in PBS for 20 minutes at room temperature.[3][15]
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin to allow antibody entry.[4][15]
3. Blocking:
-
Block non-specific antibody binding sites by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of BSA or non-fat dry milk in PBS) for 1.5 hours at room temperature.[3][15]
4. Antibody Incubation:
-
Incubate the cells with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the cells multiple times with PBS containing a mild detergent (e.g., Tween-20).
-
Incubate with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated) for 1 hour at room temperature in the dark.
5. Imaging and Quantification:
-
Wash the cells again to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well. Normalize the signal to cell number using a DNA stain (e.g., DRAQ5) or a housekeeping protein.[16][25]
Visualizations
Signaling Pathway of a c-Myc Inhibitor
Caption: Proposed mechanism of action for a c-Myc G-quadruplex stabilizing this compound derivative.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for performing a Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement Assays
Caption: Categorization of common target engagement assays based on their experimental context.
References
- 1. bmmj.org [bmmj.org]
- 2. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. products.advansta.com [products.advansta.com]
- 5. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 16. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 20. news-medical.net [news-medical.net]
- 21. Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03708F [pubs.rsc.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Fluorescence-based duplex–quadruplex competition test to screen for telomerase RNA quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 25. licorbio.com [licorbio.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-nitro-1H-indole-3-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-nitro-1H-indole-3-carbaldehyde, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a yellow solid with a high melting point of approximately 300°C[1]. While some safety data sheets (SDS) may not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential risks[1]. According to PubChem, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[2]. Therefore, exercising caution is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][3]. Handle with gloves that have been inspected prior to use[3].
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if dust formation is likely, a NIOSH-approved respirator should be used[1][3].
Handling:
-
Avoid contact with skin, eyes, or clothing[1].
-
Avoid ingestion and inhalation[1].
-
Use in a well-ventilated area[3].
Quantitative Hazard and Physical Data Summary
For a quick reference, the following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [2][4] |
| Melting Point | 300 °C / 572 °F | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2] |
GHS Hazard Statement Codes:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations[5]. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Determine if the this compound waste is a pure, unused chemical or if it is contaminated with other substances.
-
Segregate the waste into a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
Step 2: Containerization and Labeling
-
Use a suitable, closed container for the collection of the waste[3].
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
Step 3: Storage of Chemical Waste
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
Keep the container tightly closed[1].
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the complete SDS for this compound.
-
Do not attempt to dispose of this chemical down the drain or in regular trash[3][5].
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 5-Nitro-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-nitro-1H-indole-3-carbaldehyde in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is toxic, an irritant, and harmful if swallowed. It can cause significant skin and eye irritation and may lead to respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical safety goggles. A face shield should be worn over goggles when a splash hazard exists. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-mil thickness). | Double-gloving (wearing two pairs of nitrile gloves). |
| Body Protection | A long-sleeved laboratory coat. | A chemical-resistant apron worn over the lab coat. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant shoe covers if there is a risk of spills. |
| Respiratory | Not generally required if work is conducted within a certified chemical fume hood. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for safely handling this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be a designated and labeled cabinet for toxic and hazardous chemicals.
2.2. Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the "tare method" for weighing the powdered chemical to minimize exposure.[1][2]
-
Preparation:
-
Don all required PPE as outlined in Table 1.
-
Prepare the work area within a certified chemical fume hood by lining the surface with absorbent bench paper.[3]
-
Gather all necessary equipment: the chemical container, a sealable receiving vessel (e.g., a vial or flask), disposable weighing paper or boat, and a disposable spatula.[1][4]
-
-
Weighing Procedure:
-
Place the empty, sealed receiving vessel on the analytical balance and tare it to zero.[1]
-
Move the tared, sealed receiving vessel into the chemical fume hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound from its primary container to the receiving vessel using the disposable spatula.[3]
-
Securely seal the receiving vessel.
-
Carefully transport the sealed receiving vessel back to the analytical balance and record the weight.
-
If adjustments to the weight are necessary, return the sealed vessel to the fume hood to add or remove the chemical. Never handle the open powder outside of the fume hood.
-
-
Solution Preparation:
-
All solution preparation must be conducted within the chemical fume hood.
-
Slowly add the desired solvent to the receiving vessel containing the weighed this compound.
-
Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.
-
-
Post-Handling:
-
Tightly seal the primary chemical container and the prepared solution.
-
Wipe down the exterior of the containers with a damp cloth before removing them from the fume hood.
-
Dispose of all contaminated disposable items (weighing paper, spatula, gloves, bench paper) in a designated hazardous waste container.
-
Thoroughly clean the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Crucially, do not mix nitro compound waste with strong oxidizing acids or organic solvents, as this can lead to violent and potentially explosive reactions. [5][6]
-
-
Container Management:
-
Waste containers must be made of a material compatible with the chemical waste.
-
Containers must be kept securely sealed when not in use.
-
The label on the waste container must clearly state "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Never dispose of this compound or its waste down the drain or in regular trash.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place it in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS for cleanup.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
